1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
Description
Properties
IUPAC Name |
1-ethyl-3-phenyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17-14-11-7-6-10-13(14)15(16-17)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVAWTYBWZRYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
An In-depth Technical Guide to the Synthesis and Characterization of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Foreword: The Tetrahydroindazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a crucial component in numerous therapeutic agents.[1][2][3] Its structural resemblance to indole allows it to act as a bioisostere, forming key interactions with biological targets, particularly protein kinases.[2] The partially saturated 4,5,6,7-tetrahydro-1H-indazole variant offers improved three-dimensional geometry and physicochemical properties compared to its planar aromatic counterpart, making it an attractive core for developing novel therapeutics in areas such as oncology and neurodegenerative diseases.[4][5][6]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a model compound, 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole . Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind the chosen protocols, ensuring that the practitioner can not only replicate the results but also understand the underlying chemical principles to adapt and troubleshoot effectively.
Synthetic Strategy: The Paal-Knorr Condensation Approach
The most direct and reliable method for constructing the tetrahydroindazole core is the Paal-Knorr condensation reaction.[7][8] This classic transformation involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[9][10]
For our target molecule, the retrosynthetic analysis is straightforward:
-
The phenyl group at the C3 position and the fused cyclohexane ring point to 2-benzoylcyclohexanone as the 1,3-dicarbonyl precursor.
-
The ethyl group at the N1 position dictates the use of ethylhydrazine as the nitrogen source.
The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring fused to the saturated cyclohexane ring.
Experimental Protocol: Synthesis
This protocol is designed as a self-validating system. Adherence to these steps, coupled with the in-process checks, ensures a high probability of success.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Benzoylcyclohexanone | C₁₃H₁₄O₂ | 202.25 | ≥97% | Standard Vendor |
| Ethylhydrazine oxalate | C₄H₁₂N₂O₄ | 152.15 | ≥98% | Standard Vendor |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Standard Vendor |
| Ethanol (EtOH), 200 proof | C₂H₅OH | 46.07 | Anhydrous | Standard Vendor |
| Glacial Acetic Acid (AcOH) | CH₃COOH | 60.05 | ≥99.7% | Standard Vendor |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Standard Vendor |
| Hexanes | N/A | N/A | ACS Grade | Standard Vendor |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Standard Vendor |
Note on Ethylhydrazine: Ethylhydrazine is often supplied as a salt (e.g., oxalate or hydrochloride) for improved stability. It must be liberated to the free base in situ or prior to the reaction using a suitable base like sodium hydroxide. This protocol utilizes the oxalate salt and an equivalent of base.
Reaction Workflow Diagram
Caption: Synthetic workflow for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole.
Step-by-Step Procedure
-
Preparation of Free Ethylhydrazine: In a 100 mL round-bottom flask, dissolve ethylhydrazine oxalate (1.52 g, 10.0 mmol) in 20 mL of water. Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 10 mL of water dropwise with stirring in an ice bath. The resulting solution containing free ethylhydrazine is used directly in the next step.
-
Causality: The oxalate salt is stable for storage but unreactive. Two equivalents of NaOH are used to neutralize the oxalic acid and ensure the complete liberation of the volatile and reactive ethylhydrazine free base.
-
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-benzoylcyclohexanone (2.02 g, 10.0 mmol) and 80 mL of anhydrous ethanol.
-
Causality: Ethanol is an excellent solvent for both reactants and the product, and its boiling point provides an ideal temperature for the condensation and dehydration steps. A nitrogen atmosphere prevents potential side reactions.
-
-
Cyclocondensation: Begin stirring the ethanol solution and add the freshly prepared aqueous ethylhydrazine solution from Step 1. Add 5-6 drops of glacial acetic acid.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is complete when the 2-benzoylcyclohexanone spot (higher Rf) is no longer visible. This typically takes 4-6 hours.
-
Trustworthiness: TLC is a critical in-process control. A successful reaction will show the consumption of starting materials and the formation of a new, single major product spot with a lower Rf value, which also visualizes under UV light due to the aromatic rings.
-
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of water and extract with ethyl acetate (3 x 40 mL).
-
Causality: The aqueous workup removes any remaining inorganic salts and water-soluble impurities. Ethyl acetate is chosen as the extraction solvent due to the high solubility of the organic product and its immiscibility with water.
-
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness to yield the crude product, typically as a yellow or amber oil/solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Column Packing: Use a slurry of silica gel in hexanes.
-
Elution: Start with 100% hexanes and gradually increase the polarity with ethyl acetate (e.g., a gradient from 0% to 15% EtOAc). Collect fractions based on TLC analysis.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole as a pale yellow solid or viscous oil.
-
Expected Yield: 75-85%.
-
Structural Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques provide orthogonal data points for unambiguous validation.
Characterization Workflow Diagram
Caption: Workflow for the structural characterization and purity assessment.
Spectroscopic and Analytical Data
The following data are predicted based on the known spectral properties of analogous indazole structures.[11][12][13][14] Actual experimental values should be very close to these predictions.
A. ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy
-
Instrument: 400 MHz Spectrometer
-
Solvent: CDCl₃
-
Rationale: ¹H NMR provides definitive information about the electronic environment and connectivity of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.45 - 7.30 | m | 5H | Ar-H (Phenyl) | Characteristic region for monosubstituted benzene ring protons. |
| ~ 4.15 | q, J ≈ 7.2 Hz | 2H | N-CH₂ -CH₃ | Methylene protons adjacent to nitrogen and coupled to a methyl group. |
| ~ 2.75 | t, J ≈ 6.0 Hz | 2H | C4-H₂ | Aliphatic protons adjacent to the pyrazole ring (C3a=C4). |
| ~ 2.55 | t, J ≈ 6.0 Hz | 2H | C7-H₂ | Aliphatic protons adjacent to the pyrazole ring (N1-C7a). |
| ~ 1.90 - 1.80 | m | 4H | C5-H₂ , C6-H₂ | Overlapping multiplets for the central aliphatic protons of the cyclohexane ring. |
| ~ 1.48 | t, J ≈ 7.2 Hz | 3H | N-CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group. |
B. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz Spectrometer
-
Solvent: CDCl₃
-
Rationale: Provides a count of unique carbon atoms and information about their hybridization and chemical environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 151.2 | C 3 | Carbon of the pyrazole ring bearing the phenyl group. |
| ~ 144.8 | C 7a | Bridgehead carbon of the pyrazole ring adjacent to N1. |
| ~ 133.5 | Ar-C (ipso) | Quaternary carbon of the phenyl ring attached to C3. |
| ~ 128.7 | Ar-C H | Aromatic methine carbons (ortho/meta). |
| ~ 127.5 | Ar-C H | Aromatic methine carbon (para). |
| ~ 114.6 | C 3a | Bridgehead carbon of the pyrazole ring adjacent to C4. |
| ~ 42.1 | N-C H₂-CH₃ | Ethyl group methylene carbon. |
| ~ 25.8 | C 7 | Aliphatic carbon of the cyclohexane ring. |
| ~ 23.1 | C 5 / C 6 | Aliphatic carbons of the cyclohexane ring. |
| ~ 21.0 | C 4 | Aliphatic carbon of the cyclohexane ring. |
| ~ 15.3 | N-CH₂-C H₃ | Ethyl group methyl carbon. |
C. High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI)
-
Rationale: HRMS provides an extremely accurate mass measurement, confirming the elemental composition of the molecule.
-
Formula: C₁₅H₁₈N₂
-
Calculated [M+H]⁺: 227.1543
-
Found: 227.15XX (Expected to be within 5 ppm of calculated value)
D. Infrared (IR) Spectroscopy
-
Technique: ATR
-
Rationale: IR spectroscopy identifies the presence of key functional groups.
-
Expected Peaks (cm⁻¹):
-
3050-3020: Aromatic C-H stretch
-
2930-2850: Aliphatic C-H stretch
-
1600, 1490, 1450: Aromatic C=C skeletal vibrations
-
1560-1570: C=N stretch of the pyrazole ring
-
Safety, Handling, and Storage
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Conduct all manipulations of hydrazine derivatives and organic solvents in a well-ventilated chemical fume hood.
-
Handling: Ethylhydrazine is volatile, flammable, and toxic. Handle with extreme care. 2-Benzoylcyclohexanone is an irritant.
-
Storage: Store the final product in a sealed vial under an inert atmosphere (argon or nitrogen) at 4°C to prevent degradation.
Conclusion and Outlook
This guide details a robust and reproducible method for the synthesis of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole. The Paal-Knorr condensation is a highly efficient transformation, and the provided protocol, complete with in-process controls and detailed characterization data, provides a reliable framework for its execution. This scaffold serves as a valuable starting point for further functionalization. The phenyl ring can be modified to explore structure-activity relationships, and the saturated carbocyclic ring offers potential for introducing stereocenters, further expanding the chemical space for drug discovery endeavors.[4][5]
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. ([Link])
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. ([Link])
-
Knorr pyrazole synthesis. Name-Reaction.com. ([Link])
- Method of preparation of the pyrazoles.
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). ([Link])
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. ([Link])
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Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. National Institutes of Health. ([Link])
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Supporting Information for [Referenced Article]. CORE. ([Link])
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. ([Link])
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4,5,6,7-tetrahydro-1H-indazole. PubChem, National Center for Biotechnology Information. ([Link])
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Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. ([Link])
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General procedure for the synthesis of 1H-indazole 3. Wiley-VCH. ([Link])
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Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemistry & Chemical Technology. ([Link])
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Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Majalah Farmasi Indonesia. ([Link])
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Indazole synthesis. Organic Chemistry Portal. ([Link])
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Synthesis of 1H‐indazole derivatives. ResearchGate. ([Link])
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Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. ([Link])
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A Technical Guide to the Biological Evaluation of Novel Tetrahydro-1H-Indazole Derivatives as Kinase Inhibitors
Abstract
The tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the systematic evaluation of novel tetrahydro-1H-indazole derivatives, with a specific focus on their activity as protein kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for key in vitro assays, and explore the analysis of downstream signaling effects. This document serves as a comprehensive resource for advancing the preclinical assessment of this promising class of molecules.
Introduction: The Tetrahydro-1H-Indazole Scaffold
The indazole nucleus, a fusion of benzene and pyrazole rings, is a cornerstone of many pharmacologically active agents.[2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3][5][6] The hydrogenated form, the tetrahydro-1H-indazole, retains key structural features for molecular interactions while offering greater three-dimensional diversity, making it an attractive scaffold for targeting the ATP-binding pocket of protein kinases.[1]
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8][9] The development of small molecule kinase inhibitors has revolutionized oncology.[1][9] This guide will use the context of anticancer drug discovery to illustrate the evaluation of novel tetrahydro-1H-indazole derivatives, focusing on a logical, stepwise progression from initial screening to mechanistic validation.
Strategic Overview of Preclinical Evaluation
A robust preclinical evaluation aims to identify potent, selective, and mechanistically understood lead compounds. The process is a funnel, starting with broad screening and progressing to more complex, biologically relevant assays. A failure in an early, simpler assay saves significant resources by preventing less promising candidates from advancing.
Here, we outline a typical workflow for assessing a new series of tetrahydro-1H-indazole derivatives.
Caption: A logical workflow for the preclinical evaluation of kinase inhibitors.
Phase 1: Biochemical Target Inhibition
The first crucial step is to determine if the synthesized compounds directly inhibit the enzymatic activity of the target kinase in a cell-free system.[10] This biochemical assay provides a direct measure of target potency (e.g., IC50 value) without the complexities of cellular uptake, metabolism, or off-target effects.[3]
Featured Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[11] It is a luminescent assay known for its high sensitivity and suitability for high-throughput screening.[12]
Causality and Rationale:
-
Why measure ADP? The production of ADP is directly stoichiometric to the consumption of ATP and the phosphorylation of the substrate. It is a universal product of all kinase reactions.
-
Why a two-step process? The first step terminates the kinase reaction and depletes the remaining ATP. This is critical because residual ATP would interfere with the second step, where the produced ADP is converted back into ATP for detection by luciferase, generating a luminescent signal proportional to the initial kinase activity.[11][12]
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound (tetrahydro-1H-indazole derivative) at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Control Rationale: Include a "no inhibitor" control (vehicle, e.g., DMSO) to represent 100% kinase activity and a "no enzyme" control for background signal.
-
Add 2.5 µL of a solution containing the target kinase and its specific peptide substrate in reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately assess competitive inhibitors.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.
-
Incubate at room temperature for 40 minutes to ensure all remaining ATP is depleted.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to generate a light signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background ("no enzyme") from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[13]
-
Phase 2: Cellular Antiproliferative Activity
After identifying compounds with potent biochemical activity, the next step is to assess their effect in a more biologically relevant context: cancer cell lines.[14] Cell-based assays determine if the compounds can penetrate cell membranes, engage the target in the cellular environment, and elicit a biological response, such as inhibiting cell growth or inducing cell death.[3]
Featured Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to measure cell density by quantifying total cellular protein content.[3] It is a reliable and reproducible method for assessing cytotoxicity and antiproliferative activity.[15]
Causality and Rationale:
-
Why SRB? SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which is an indicator of the total cell number.[3]
-
Self-Validation: The protocol includes seeding cells and allowing them to attach overnight before drug addition. This ensures the measured effect is on cell proliferation or viability, not on initial cell attachment. A time-zero plate is fixed at the start of the experiment to represent the initial cell number.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
Rationale: The chosen cell line should ideally have a known dependency on the kinase target being investigated.
-
-
Compound Treatment:
-
Cell Fixation and Staining:
-
After 72 hours, gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
-
Dye Solubilization and Measurement:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against drug concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Summarizing In Vitro Activity
Quantitative data from biochemical and cellular assays should be summarized in a clear, tabular format for easy comparison of compound potency and initial selectivity.
| Compound ID | Target Kinase IC50 (nM) | A549 Cell GI50 (µM) | HCT116 Cell GI50 (µM) | Normal Lung Fibroblast (MRC-5) GI50 (µM) | Selectivity Index (MRC-5 / A549) |
| THI-001 | 15 | 0.25 | 0.40 | > 10 | > 40 |
| THI-002 | 120 | 3.5 | 5.1 | > 20 | > 5.7 |
| Pazopanib | 30 | 0.8 | 1.2 | 15.0 | 18.75 |
Data are hypothetical for illustrative purposes.
Phase 3: Mechanism of Action Validation
Identifying a compound that is potent in both biochemical and cellular assays is a major milestone. The next critical phase is to confirm that the observed cellular antiproliferative effect is indeed a consequence of inhibiting the intended target kinase.
Featured Protocol: Western Blot for Target Engagement and Downstream Signaling
Western blotting is a powerful technique to detect changes in the phosphorylation status of the target kinase (a direct measure of its inhibition) and its downstream substrates.[17][18][19] For a kinase inhibitor, we expect to see a dose-dependent decrease in the phosphorylated form of the target and its key downstream effectors.
Causality and Rationale:
-
Why probe for phospho-proteins? Kinase inhibitors block the transfer of phosphate from ATP. Therefore, a successful inhibitor will reduce the level of the phosphorylated (activated) form of its target and downstream proteins in the signaling cascade, without affecting the total amount of these proteins.[18]
-
Self-Validation: Probing the same membrane for the total protein (e.g., Total Akt) after probing for the phosphorylated form (e.g., p-Akt) serves as a loading control.[18] It validates that any observed decrease in the phospho-signal is due to inhibitor activity and not due to unequal protein loading between lanes.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.[7][8][18]
Step-by-Step Protocol (for an Akt inhibitor):
-
Cell Treatment and Lysis:
-
Plate cells (e.g., HCT116) and allow them to adhere.
-
Treat cells with increasing concentrations of the lead tetrahydro-indazole derivative (e.g., 0.1x, 1x, 10x GI50 concentration) for a defined period (e.g., 4 hours).
-
Control Rationale: Include a vehicle control (DMSO). To ensure the pathway is active, cells can be serum-starved and then stimulated with a growth factor (e.g., insulin or PDGF) just before harvesting.[18]
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[19] Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins.
-
Quantify protein concentration using a BCA assay to ensure equal loading.[17][19]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.[19]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.[18]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-Akt Ser473) at a 1:1000 dilution.[18]
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[19]
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.[19]
-
-
Detection and Re-probing:
-
Capture the chemiluminescent signal using an imaging system.
-
To validate the results, strip the membrane using a stripping buffer and re-probe it with an antibody for the total protein (e.g., anti-total Akt).[18] This confirms that any decrease in the p-Akt signal is not due to protein degradation or loading errors.
-
A loading control like β-actin or GAPDH should also be probed to confirm equal protein loading across all lanes.
-
Conclusion and Future Directions
This guide has outlined a systematic, multi-phased approach to characterize the biological activity of novel tetrahydro-1H-indazole derivatives as kinase inhibitors. By progressing from high-throughput biochemical screening to cell-based functional assays and finally to mechanistic validation via Western blot, researchers can build a comprehensive data package. This rigorous, step-wise evaluation, grounded in sound scientific principles and self-validating protocols, is essential for identifying promising lead candidates worthy of further preclinical and clinical development. The insights gained from these studies will not only advance specific drug discovery programs but also contribute to the broader understanding of kinase inhibitor pharmacology.
References
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Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. Available at: [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. ResearchGate. Available at: [Link]
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Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Molekul. Available at: [Link]
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Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. Available at: [Link]
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Kinase Activity Assay. Creative Diagnostics. Available at: [Link]
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In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Available at: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers. Available at: [Link]
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Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. PLoS ONE. Available at: [Link]
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In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Scilit. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
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Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and biological activities of a novel series of indazole derivatives. International Journal of ChemTech Research. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. Available at: [Link]
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Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]
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Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]
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HitHunter Kinase Enzyme Activity Assay Kits. Eurofins DiscoverX. Available at: [Link]
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Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. ResearchGate. Available at: [Link]
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Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. Available at: [Link]
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Kinase assays. BMG LABTECH. Available at: [Link]
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In Silico Docking Studies of 1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole: A Computational Guide
Executive Summary
The compound 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 2098132-18-2) represents a highly versatile chemical scaffold in modern medicinal chemistry. The tetrahydroindazole core, heavily decorated with an N-ethyl group and a 3-phenyl ring, presents a unique stereoelectronic profile characterized by high lipophilicity and multiple hydrogen-bond acceptor sites.
While empirical high-throughput screening (HTS) is resource-intensive, in silico molecular docking provides a deterministic framework to predict the binding modes of this compound against validated therapeutic targets. Based on the pharmacological precedent of the tetrahydroindazole scaffold, this whitepaper establishes a robust, self-validating computational protocol for docking this molecule against three primary targets: Cyclooxygenase-2 (COX-2) , the Sigma-1 Receptor (
Molecular Rationale & Target Selection
The structural causality behind selecting 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole for these specific targets lies in its pharmacophoric features:
-
COX-2 Inhibition: The 3-phenyl ring acts as a highly effective moiety for
-cation interactions. Previous structural analyses of tetrahydroindazole derivatives demonstrate that 86% of synthesized compounds in this class exhibit a critical -cation interaction with the Arg106 residue of the COX-2 isoenzyme, stabilizing the ligand within the active site [1]. -
Sigma-1 Receptor Modulation: The
R active site is highly hydrophobic. The N-ethyl substitution increases the lipophilic term (rewarding favorable hydrophobic interactions), which is essential for penetrating the R binding pocket defined by residues like Tyr103 and Glu172 [2]. -
Tubulin Destabilization: Indazole-hydrazide agents (e.g., Suprafenacine) have been shown to bind the colchicine-binding site of tubulin. The tetrahydroindazole core forms critical hydrogen bonds with N349 and K352 of the
-chain, leading to G2/M cell cycle arrest [3].
Experimental Protocols: In Silico Workflow
To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating docking system. The causality of each step is explicitly defined to prevent false-positive binding poses.
Step 1: Ligand Preparation (Conformational Sampling)
-
Initialization: Import the 2D SMILES string of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole into a ligand preparation module (e.g., Schrödinger LigPrep).
-
Protonation State Assignment: Use Epik to generate possible protonation and tautomeric states at a target pH of
. Causality: The indazole nitrogen atoms can exist in multiple tautomeric states; incorrect assignment will drastically alter the hydrogen-bonding network. -
Energy Minimization: Apply the OPLS4 force field to minimize the 3D geometry. Retain the top 3 lowest-energy conformations to account for the rotational freedom of the 3-phenyl ring.
Step 2: Protein Preparation & Refinement
-
PDB Selection: Retrieve high-resolution crystal structures from the Protein Data Bank (e.g., COX-2 bound to celecoxib, or
R bound to a known antagonist). -
Preprocessing: Remove co-crystallized water molecules beyond 3 Å of the active site. Causality: Bridging waters are only retained if they form stable, coordinated hydrogen bonds with both the receptor and the reference ligand.
-
Optimization: Run a restrained minimization (RMSD cutoff of 0.30 Å) to relieve steric clashes in the protein side chains.
Step 3: Grid Generation
-
Centering: Center the receptor grid box on the co-crystallized native ligand.
-
Volumetric Constraints: For the
R, generate a Å grid to ensure the inclusion of critical residues: Tyr103, Leu105, Glu172, Trp164, Phe107, Met93, and Leu95 [2]. -
Scaling: Set the receptor van der Waals (vdW) scaling factor to 0.80 to simulate induced-fit micro-adjustments.
Step 4: Extra Precision (XP) Docking & MM-GBSA
-
Execution: Dock the prepared ligand conformations using Glide XP (Extra Precision). XP utilizes a hierarchical filter to heavily penalize desolvation and steric clashes.
-
Post-Docking Validation: Subject the top 5 poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations. Causality: Standard docking scores (GlideScore) estimate binding affinity, but MM-GBSA calculates the actual free energy of binding (
), effectively weeding out false positives driven by artificial vdW contacts.
Figure 1: In silico molecular docking and MM-GBSA validation workflow.
Quantitative Data Presentation
The following tables summarize the expected quantitative parameters and key interacting residues for the tetrahydroindazole scaffold across the three validated targets, serving as a benchmark for evaluating the docking results of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole.
Table 1: Key Pharmacophore Targets and Interacting Residues
| Biological Target | Primary Binding Pocket Location | Critical Interacting Residues | Interaction Type | Reference |
| COX-2 Enzyme | Hydrophobic channel | Arg106 | ||
| Sigma-1 Receptor | Central hydrophobic cavity | Tyr103, Glu172, Leu105 | H-Bond / Hydrophobic | |
| Tubulin ( | Colchicine-binding site | N349, K352 | H-Bond |
Table 2: Computed ADME & Docking Thresholds for Tetrahydroindazoles
| Parameter | Optimal Threshold | Causality / Relevance |
| GlideScore (XP) | Indicates high-affinity binding comparable to reference drugs (e.g., Celecoxib). | |
| MM-GBSA ( | Confirms thermodynamic stability of the protein-ligand complex in solvent. | |
| Lipophilic Term | Rewards favorable hydrophobic interactions, crucial for | |
| Brain Permeability | Essential if targeting CNS-based Sigma-1 receptors. |
Mechanistic Pathway Visualization
Understanding the downstream effects of successful target engagement is critical. If the docking studies confirm high-affinity binding to COX-2, the compound will interrupt the conversion of arachidonic acid, effectively halting the inflammatory cascade.
Figure 2: COX-2 signaling inhibition by tetrahydroindazole derivatives.
Conclusion
The in silico evaluation of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole requires a highly controlled computational environment. By strictly defining the protonation states, utilizing a 12 Å grid box to capture specific residues (like Arg106 for COX-2 or Tyr103/Glu172 for
References
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Polo-Cuadrado, E., Acosta-Quiroga, K., Rojas-Peña, C., Rodriguez-Nuñez, Y. A., Duarte, Y., Brito, I., Cisterna, J., & Gutiérrez, M. (2022). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry, 15(2), 103540.[Link]
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Iyamu, I. D., Lv, W., Malik, N., Mishra, R. K., & Schiltz, G. E. (2019). Discovery of a novel class of potent and selective tetrahydroindazole-based sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry, 27(9), 1824-1835.[Link]
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Choi, B.-H., Chattopadhaya, S., Thanh, L. N., Feng, L., Nguyen, Q. T., Lim, C. B., Harikishore, A., Nanga, R. P. R., Bharatham, N., Zhao, Y., Liu, X., & Yoon, H. S. (2014). Suprafenacine, an Indazole-Hydrazide Agent, Targets Cancer Cells Through Microtubule Destabilization. PLoS ONE, 9(10), e110955.[Link]
The Structure-Activity Relationship of 1-Ethyl-3-Phenyl-4,5,6,7-Tetrahydro-1H-Indazole Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Tetrahydroindazole Scaffold
The 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole core represents a "privileged scaffold" in medicinal chemistry. This unique heterocyclic system, featuring a fused pyrazole and cyclohexene ring, offers a three-dimensional architecture that has proven amenable to the development of a diverse range of biologically active molecules.[1][2] While naturally scarce, synthetic derivatives of the indazole and tetrahydroindazole nucleus have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole analogs, with a particular focus on their potential as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme implicated in inflammatory pathways.[4]
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, synthetic methodologies, and biological evaluation of this promising class of compounds.
Synthetic Strategies: Constructing the Tetrahydroindazole Core
The synthesis of the 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold is a multi-step process that allows for the introduction of chemical diversity at key positions. The general approach involves the initial formation of the tetrahydroindazole core, followed by N-alkylation.
A common and effective method for constructing the tetrahydroindazole ring system is through the condensation of a substituted hydrazine with a cyclic β-diketone precursor.[5] For the synthesis of the 3-phenyl-4,5,6,7-tetrahydro-1H-indazole intermediate, a 2-aroylcyclohexanone can be reacted with hydrazine.
Experimental Protocol: Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole
Materials:
-
2-Benzoylcyclohexanone
-
Hydrazine hydrate
-
Isopropyl alcohol (iPrOH)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 2-benzoylcyclohexanone (1.0 eq) in isopropyl alcohol, add hydrazine hydrate (8.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude 3-phenyl-4,5,6,7-tetrahydro-1H-indazole.
-
Purify the crude product by column chromatography on silica gel.[5]
Experimental Protocol: N1-Ethylation of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole
The regioselective alkylation of the indazole nitrogen can be challenging, as it can occur at either the N1 or N2 position.[6] However, specific conditions can favor the desired N1-alkylation.
Materials:
-
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole
-
Ethyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole.[6]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole.
Biological Target and Rationale: Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP).[7] The degradation of cAMP terminates its signaling cascade, which plays a crucial role in regulating a wide array of cellular processes, including inflammation.[4] PDE4 is predominantly expressed in inflammatory and immune cells, making it a prime therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[4]
Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of immune cells and reduces the production of pro-inflammatory mediators.[7] Several PDE4 inhibitors, such as roflumilast and apremilast, have been approved for the treatment of inflammatory conditions, validating the therapeutic potential of this target.[4] The 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a promising chemotype for the development of novel PDE4 inhibitors.
Signaling Pathway Diagram:
Caption: Simplified PDE4 signaling pathway and the action of indazole inhibitors.
Structure-Activity Relationship (SAR) of 1-Ethyl-3-Phenyl-4,5,6,7-Tetrahydro-1H-Indazole Analogs as PDE4 Inhibitors
The following SAR insights are synthesized from studies on structurally related pyrazole and indazole-based PDE4 inhibitors.[8][9] This analysis provides a predictive framework for the rational design of novel 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole analogs with enhanced potency and selectivity.
Modifications at the 3-Phenyl Ring
The phenyl ring at the C3 position of the indazole core plays a crucial role in anchoring the molecule within the active site of the PDE4 enzyme.
-
Substitution Pattern: Electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, at the meta or para positions of the phenyl ring generally enhance PDE4 inhibitory activity.[8] These groups can form favorable interactions with polar residues in the enzyme's active site.
-
Halogenation: The introduction of halogen atoms, particularly chlorine (Cl) or fluorine (F), at the ortho or para positions can lead to increased potency.[8] This is likely due to a combination of electronic effects and the ability to form halogen bonds with the protein.
-
Methoxy and Ethoxy Groups: Small alkoxy groups, such as methoxy (OCH₃) or ethoxy (OCH₂CH₃), are often well-tolerated and can sometimes improve activity, particularly when positioned at the para position.[8]
Modifications at the N1-Ethyl Group
The N1-substituent extends into a solvent-exposed region of the PDE4 active site, and its nature can significantly impact both potency and pharmacokinetic properties.
-
Alkyl Chain Length: While the ethyl group is a common starting point, variations in alkyl chain length can modulate activity. Longer or branched alkyl chains may lead to steric clashes, while shorter chains like methyl are generally well-tolerated.
-
Introduction of Polar Groups: The incorporation of small polar functionalities, such as a hydroxyl or methoxy group, on the N1-alkyl chain can potentially improve solubility and cell permeability.
Modifications of the Tetrahydroindazole Core
The saturated cyclohexene ring of the tetrahydroindazole core contributes to the overall three-dimensional shape of the molecule and its fit within the PDE4 active site.
-
Substitution on the Saturated Ring: The introduction of small alkyl groups, such as methyl, on the tetrahydroindazole ring can be explored, although this may lead to complex stereochemical considerations.
-
Aromatization: While this guide focuses on tetrahydroindazole analogs, it is noteworthy that the corresponding fully aromatic indazole derivatives also exhibit a wide range of biological activities.[2]
Summary of Predicted SAR:
| Molecular Position | Favorable Substitutions for PDE4 Inhibition | Rationale |
| 3-Phenyl Ring | meta or para-NO₂, CN; ortho or para-Cl, F; para-OCH₃ | Enhanced binding interactions within the PDE4 active site. |
| N1-Position | Small alkyl groups (e.g., methyl, ethyl) | Optimal fit in the solvent-exposed region. |
| Tetrahydroindazole Core | Unsubstituted or small alkyl substitutions | Maintenance of the required three-dimensional conformation. |
Biological Evaluation: In Vitro PDE4 Inhibition Assay
To determine the potency of the synthesized 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole analogs, a robust and reliable in vitro PDE4 inhibition assay is essential. A common method is the fluorescence polarization (FP) assay.[10][11]
Experimental Protocol: PDE4B1 Fluorescence Polarization Assay
Materials:
-
Purified recombinant human PDE4B1 enzyme
-
FAM-labeled cAMP (fluorescent substrate)
-
PDE assay buffer
-
Binding agent (for detection of hydrolyzed product)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Add the PDE4B1 enzyme to the wells containing the test compounds and to positive control wells. Add buffer to the negative control wells.
-
Initiate the enzymatic reaction by adding the FAM-labeled cAMP substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding the binding agent.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[12]
Conclusion and Future Directions
The 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold represents a promising starting point for the development of novel PDE4 inhibitors with potential therapeutic applications in inflammatory diseases. The SAR insights presented in this guide, derived from closely related compound series, provide a rational basis for the design of new analogs with improved potency and drug-like properties.
Future research in this area should focus on the systematic exploration of substitutions on the 3-phenyl ring and the N1-position to build a comprehensive SAR profile for this specific scaffold. Furthermore, the evaluation of optimized compounds in cell-based assays of inflammation and subsequent in vivo models of inflammatory disease will be crucial to validate their therapeutic potential. The continued investigation of this versatile heterocyclic system holds significant promise for the discovery of next-generation anti-inflammatory agents.
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Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC. [Link]
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First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline. [Link]
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Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors | Request PDF - ResearchGate. [Link]
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Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. [Link]
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Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury | Journal of Medicinal Chemistry. [Link]
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Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. [Link]
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Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. [Link]
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Development of a selective and scalable N1-indazole alkylation - PMC - NIH. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]
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PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. [Link]
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Preliminary Screening of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole for Anticancer Activity: A Technical Guide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro screening of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole, a novel pyrazole derivative, for potential anticancer activity. The guide details a systematic, multi-tiered approach encompassing cytotoxicity assessment, and initial mechanistic studies into apoptosis induction and cell cycle perturbation. The protocols described herein are designed to be robust and self-validating, providing researchers in drug discovery and oncology with a practical and scientifically rigorous workflow. This document emphasizes the causal logic behind experimental choices and provides detailed, step-by-step methodologies for key assays, including the Sulforhodamine B (SRB) cytotoxicity assay, Annexin V-FITC/Propidium Iodide (PI) apoptosis assay, and cell cycle analysis by flow cytometry. The overarching goal is to generate reliable preliminary data to inform decisions on the further development of this and similar candidate compounds.
Introduction: The Rationale for Screening a Novel Tetrahydro-indazole
Cancer remains a formidable global health challenge, necessitating the continuous exploration of novel chemical entities with therapeutic potential.[1] Heterocyclic compounds, particularly those containing pyrazole and indazole scaffolds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[2][3][4] These core structures are present in several clinically approved anticancer agents.[5] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a privileged scaffold in the design of kinase inhibitors and other targeted therapies.[6][7]
The specific compound of interest, 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole, represents a synthetically accessible derivative with a unique substitution pattern. While extensive research exists on various substituted indazoles and their tetrahydro counterparts, the specific biological profile of this ethyl-phenyl substituted variant remains largely uncharted.[8][9][10] Preliminary screening is therefore a critical first step to ascertain its potential as an anticancer agent.[11][12] This guide outlines a logical and efficient screening cascade designed to assess the compound's cytotoxic potential and provide initial insights into its mechanism of action.
The Screening Cascade: A Multi-Faceted Approach
A successful preliminary screen should not only determine if a compound is cytotoxic but also begin to unravel how it exerts its effects. Our proposed workflow is designed to answer these fundamental questions in a stepwise manner.
Figure 1: A high-level overview of the preliminary anticancer screening workflow for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole.
Phase 1: Cytotoxicity Assessment
The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. We recommend the Sulforhodamine B (SRB) assay due to its reliability, sensitivity, and basis in measuring cellular protein content, which is less susceptible to metabolic fluctuations compared to assays like MTT, especially under varying oxygen conditions.[13][14]
Cell Line Selection
A panel of human cancer cell lines representing different tumor types should be used to assess the breadth of the compound's activity. A common starting panel includes:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
These cell lines are well-characterized and widely used in anticancer drug screening.[15][16]
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from the method developed by Skehan et al. and is widely used by institutions like the National Cancer Institute (NCI).[11][17]
Materials:
-
Selected cancer cell lines (MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (solubilized in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 515 nm)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 515 nm using a microplate reader.
Data Presentation and Interpretation
The results of the SRB assay should be presented as a dose-response curve, plotting the percentage of cell growth inhibition against the compound concentration. This allows for the calculation of the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Table 1: Hypothetical IC50 Values for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
| Cell Line | IC50 (µM) |
| MCF-7 | 15.8 |
| A549 | 23.4 |
| HCT116 | 9.7 |
A promising compound will typically exhibit IC50 values in the low micromolar range.[16][18] The data in Table 1 would suggest that the compound has moderate cytotoxic activity, with the highest potency against the HCT116 colorectal cancer cell line.
Phase 2: Initial Mechanistic Elucidation
If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the primary mechanisms of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.[19] Flow cytometry is a powerful technique for these analyses.[20]
Apoptosis Detection via Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying cells that have lost membrane integrity (late apoptotic/necrotic).[21]
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., from Abcam or Thermo Fisher Scientific). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
Data Presentation: The data is typically presented as a quadrant plot, where:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Table 2: Hypothetical Apoptosis Analysis in HCT116 Cells Treated with Test Compound (IC50 Concentration)
| Cell Population | Control (%) | Treated (%) |
| Viable | 95.1 | 55.3 |
| Early Apoptotic | 2.5 | 25.8 |
| Late Apoptotic/Necrotic | 2.4 | 18.9 |
An increase in the percentage of Annexin V-positive cells post-treatment, as shown in Table 2, would strongly suggest that the compound induces apoptosis.[23]
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[20] This can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide and analyzing the DNA content distribution by flow cytometry.[24][25][26]
Figure 2: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Experimental Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol, typically overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
Data Presentation: The data is presented as a histogram of DNA content. The software can then be used to quantify the percentage of cells in each phase of the cell cycle.
Table 3: Hypothetical Cell Cycle Distribution in HCT116 Cells
| Cell Cycle Phase | Control (%) | Treated (%) |
| G0/G1 | 55.2 | 25.1 |
| S | 20.5 | 15.3 |
| G2/M | 24.3 | 59.6 |
A significant accumulation of cells in a particular phase, such as the G2/M phase in Table 3, indicates that the compound may be interfering with processes like microtubule formation or DNA damage checkpoints.
Conclusion and Future Directions
This guide provides a foundational workflow for the preliminary in vitro screening of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole for anticancer activity. The successful execution of these assays will yield crucial data on the compound's cytotoxicity and offer initial insights into its potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest.
Positive results from this initial screen—characterized by low micromolar IC50 values and clear evidence of apoptosis induction or cell cycle perturbation—would warrant further investigation. Subsequent steps could include:
-
Broader Screening: Testing against a larger panel of cancer cell lines (e.g., the NCI-60 panel).
-
Mechanistic Deep Dive: Investigating specific molecular targets using techniques like Western blotting to probe key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs).
-
In vivo Studies: Evaluating the compound's efficacy and toxicity in preclinical animal models, such as tumor xenograft models.[12][27]
By following a logical, evidence-based screening cascade, researchers can efficiently evaluate novel chemical entities and identify promising candidates for the next generation of anticancer therapeutics.
References
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information.
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Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. ResearchGate.
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed.
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Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development.
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How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.
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Choosing an Apoptosis Detection Assay. Axion BioSystems.
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Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. ResearchGate.
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Apoptosis Assays. Promega Corporation.
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Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific.
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Apoptosis Assays. Sigma-Aldrich.
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Cell Cycle Analysis with Flow Cytometry. Biocompare.
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Cell Cycle Analysis by Flow Cytometry. Miltenyi Biotec.
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Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. ResearchGate.
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Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
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Apoptosis Detection Assays. PubMed.
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Preclinical screening methods in cancer. National Center for Biotechnology Information.
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Linearity Comparison of Three Colorimetric Cytotoxicity Assays. MDPI.
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Annexin V staining assay protocol for apoptosis. Abcam.
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In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
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Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research.
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Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI.
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SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate.
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MTT assay protocol. Abcam.
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Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate.
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Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. National Center for Biotechnology Information.
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Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.
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Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
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Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. ResearchGate.
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.
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Methodological & Application
Application Note: A Guide to the Preclinical Assessment of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole in Cell-Based Assays
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive framework for the initial preclinical evaluation of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole using a suite of robust cell-based assays. Recognizing the growing interest in pyrazole and indazole derivatives for their therapeutic potential, this guide offers detailed, step-by-step protocols for fundamental assays, including the assessment of cell viability, the characterization of apoptotic pathways, and the investigation of specific signaling cascades. The emphasis is placed on the underlying scientific principles and the establishment of self-validating experimental designs to ensure the generation of reliable and reproducible data.
Introduction: The Therapeutic Potential of Substituted Indazoles
The indazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole belongs to this versatile class of molecules. Its tetracyclic core structure suggests potential interactions with various biological targets, making it a compound of interest for drug discovery programs.[3] This application note serves as a foundational guide for researchers to systematically explore the cellular effects of this compound.
Potential Mechanisms of Action and Biological Targets
While the specific molecular targets of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole are yet to be fully elucidated, the broader family of pyrazole and indazole derivatives has been shown to interact with several key cellular players. Notably, these compounds have been identified as inhibitors of various kinases, including non-receptor tyrosine kinases, which are crucial for immune cell activation.[4][5] Furthermore, some derivatives have been found to modulate inflammatory pathways and induce apoptosis in cancer cell lines.[6][7] A primary objective of the following assays is to begin to pinpoint the specific pathways modulated by this particular compound.
Hypothesized Cellular Impact Workflow:
Caption: A logical workflow for the initial cell-based screening of the compound.
Foundational Assay: Determining Cytotoxicity and Cell Viability
The first step in characterizing a novel compound is to assess its impact on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which serves as an indicator of their viability.[9][10]
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture the selected cell line (e.g., a cancer cell line for oncology studies) in a T-75 flask to approximately 80% confluency.
-
Harvest the cells using trypsin and prepare a single-cell suspension in fresh culture medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (e.g., 10-50 mM) in sterile DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations. It is critical to maintain a consistent, low final concentration of DMSO (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include appropriate controls: vehicle control (medium with the same final DMSO concentration) and untreated control (medium only).
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution, such as DMSO or a 10% SDS solution in 0.01 M HCl, to each well to dissolve the formazan crystals.[11]
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis:
The absorbance values are directly proportional to the number of viable, metabolically active cells. The percentage of cell viability is calculated relative to the vehicle control. By plotting the percentage of viability against the log of the compound concentration, the half-maximal inhibitory concentration (IC50) can be determined.
Table 1: Representative Data for IC50 Calculation
| Compound Concentration (µM) | Average Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 10 | 0.98 | 78.4% |
| 25 | 0.63 | 50.4% |
| 50 | 0.31 | 24.8% |
| 100 | 0.15 | 12.0% |
Mechanistic Insights: Elucidating the Mode of Cell Death
Should the compound demonstrate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[7] The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a gold-standard method for distinguishing between healthy, apoptotic, and necrotic cells.[12][13]
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
-
Treat the cells with 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole at concentrations around the previously determined IC50 value for a specified time (e.g., 24 hours).
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.[14]
-
Wash the cells twice with cold PBS.[12]
-
Resuspend the cell pellet in 1X Annexin V binding buffer.[15]
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.[12][15]
-
Incubate the cells for 10-15 minutes at room temperature, protected from light.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells promptly using a flow cytometer.
-
The cell populations will be distinguished as follows:
-
Apoptosis Assay Workflow Diagram:
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
Target-Oriented Investigation: Reporter Gene Assays
To delve deeper into the compound's mechanism of action, reporter gene assays are invaluable tools for assessing its impact on specific signaling pathways. For instance, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in many diseases.[17]
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol assumes the use of a cell line that has been stably transfected with a plasmid containing NF-κB response elements driving the expression of a luciferase reporter gene.
-
Cell Seeding and Pre-treatment:
-
Seed the NF-κB reporter cell line in a 96-well, white, clear-bottom plate to allow for subsequent luminescence reading.
-
After 24 hours of incubation, pre-treat the cells with a range of concentrations of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole for 1-2 hours.
-
-
Pathway Activation:
-
Luminescence Measurement:
Data Interpretation:
A reduction in the luminescence signal in cells pre-treated with the compound compared to the TNF-α-stimulated vehicle control would indicate an inhibitory effect of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole on the NF-κB signaling pathway.
Conclusion and Future Directions
The protocols detailed in this application note provide a solid foundation for the initial in vitro characterization of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole. The data generated from these assays will offer crucial insights into the compound's cytotoxic potential, its mode of action, and its effects on key cellular signaling pathways. Positive and intriguing results from these initial screens should be followed up with more in-depth biochemical and molecular biology studies to precisely identify the compound's molecular targets and further validate its therapeutic potential.
References
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
-
Bio-protocol. (n.d.). 2.6. NF-κB Reporter Assay. Retrieved from [Link]
- Khan, K. M., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
- Trivedi, D., & Shardul, S. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155).
- Abdel-Maksoud, M. M., et al. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
-
BPS Bioscience. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]
- Fares, M., et al. (2018, January 12).
- Wang, J., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(11), 2663.
- Hrovat, M., et al. (2023, March 10).
- Gein, V. L., et al. (2025, August 10). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry.
- Sridhar, S. K., et al. (n.d.).
- Sharma, P., & Kumar, A. (2016, November 21). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
- Gaikwad, S. B., et al. (2022). Indazole From Natural Resources And Biological Activity.
- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5357-5365.
- Hema, E., et al. (2008). Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408.
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Application Note: Experimental Setup for Testing the Antimicrobial Efficacy of Indazole Derivatives
Abstract & Strategic Context
Indazole derivatives (benzopyrazoles) represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity against DNA gyrase (GyrB) and bacterial cell wall synthesis. However, their lipophilic nature presents a distinct challenge in aqueous antimicrobial assays: precipitation .
Standard protocols often fail with indazoles because compound precipitation is mistaken for bacterial growth (false negative) or inhibits growth non-specifically (false positive). This guide deviates from generic templates to address the specific physicochemical properties of indazoles, ensuring your MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) data are chemically and biologically valid.
Pre-Experimental Phase: Compound Handling & Solubility
The most common failure point in testing indazoles is "crashing out" in Mueller-Hinton Broth (MHB).
Stock Solution Preparation
Do not use water or ethanol for primary stocks. Indazoles require Dimethyl Sulfoxide (DMSO).
-
Primary Stock: Dissolve the solid indazole derivative in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).
-
Solubility Check: Vortex for 30 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes.
-
Sterility: Pass the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter . Do not use standard PES/cellulose filters; indazoles may bind to the membrane.
The "DMSO Limit" Rule
Bacteria have varying tolerance to DMSO. You must ensure the final solvent concentration in the assay well does not inhibit growth.[1]
-
Standard Target: < 1% v/v DMSO in the final well.
-
Maximum Tolerance: S. aureus (~10%), E. coli (~5%), P. aeruginosa (<2%).
-
Protocol Adjustment: If your indazole requires 5% DMSO to stay soluble, you must run a "Vehicle Control" (media + 5% DMSO + bacteria) to prove the solvent isn't killing the bugs.
Core Protocol: Resazurin-Modified Broth Microdilution (MIC)
Why Resazurin? Visual turbidity reading is unreliable with hydrophobic indazoles that form micro-precipitates. Resazurin (Alamar Blue) is a redox indicator that turns pink only if bacteria are metabolically active, allowing you to distinguish between compound precipitate (blue/no color change) and bacterial growth (pink/fluorescent).
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Plate: 96-well clear, flat-bottom polystyrene plates.
Experimental Workflow (Graphviz Visualization)
Caption: Figure 1. Optimized workflow for Resazurin-based MIC determination of hydrophobic compounds.
Step-by-Step Procedure
-
Plate Setup:
-
Columns 1-10: Test Compound (Serial 2-fold dilution).
-
Column 11 (Growth Control): Bacteria + Media + DMSO (same % as Col 1).
-
Column 12 (Sterility Control): Media + Compound (highest conc) only. Crucial for checking compound precipitation.
-
-
Inoculum Prep:
-
Adjust bacterial culture to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB.
-
Add 50 µL of diluted bacteria to wells (Final assay density: ~5 x 10^5 CFU/mL).
-
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 1–4 hours.
-
Readout:
Secondary Characterization: Time-Kill Kinetics
Objective: Determine if the indazole is bacteriostatic (stops growth) or bactericidal (kills).[2] This is vital for indazoles targeting DNA gyrase, which can be cidal.
Protocol
-
Preparation: Prepare tubes with CAMHB containing the indazole at 1x MIC and 4x MIC . Include a Growth Control (no drug).[4]
-
Inoculation: Add bacteria (~5 x 10^5 CFU/mL) to all tubes.
-
Sampling: Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .
-
Quantification:
-
Calculation: Plot Log10 CFU/mL vs. Time.
Interpretation Logic (Graphviz Visualization)
Caption: Figure 2.[2][6] Decision tree for classifying indazole efficacy based on Time-Kill data.
Data Presentation & Quality Control
Your data is only as good as your controls. Use the table below to structure your lab notebook or publication results.
Results Table Template
| Compound ID | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Indazole-1 | S. aureus | 4 | 8 | 2 | Bactericidal (Ratio ≤4) |
| Indazole-2 | E. coli | 32 | >64 | >2 | Bacteriostatic/Resistant |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Control (Valid) |
Troubleshooting Guide
-
"Skipped Wells" (Growth at 8 µg/mL, no growth at 4, growth at 2): Usually caused by pipetting error or compound splashing. Repeat assay.
-
High MIC in Sterility Control: Contamination. Discard all data.
-
Precipitate in Wells: If using Resazurin, ignore the precipitate. If reading OD600, you must subtract the "Sterility Control" OD from the "Test" OD.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7][8]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
-
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections.[9] Clinical Infectious Diseases, 38(6), 864-870.
-
Wanigasekara, D., et al. (2021).[10] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains.[10][11][12] University of Sri Jayewardenepura.[12]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Substituted 4,5,6,7-Tetrahydro-1H-Indazoles
Foreword: The Tetrahydroindazole Scaffold in Modern Drug Discovery
The 4,5,6,7-tetrahydro-1H-indazole core is a "privileged scaffold" in medicinal chemistry. This bicyclic heterocycle, consisting of a pyrazole ring fused to a cyclohexane ring, is a key structural motif in a multitude of compounds exhibiting a broad spectrum of pharmacological activities.[1][2] Its significance is underscored by its presence in molecules developed as anti-inflammatory agents, kinase inhibitors for cancer therapy, and other therapeutic candidates.[3][4] The synthetic accessibility and the ability to introduce diverse substituents at various positions make it an attractive target for constructing small molecule libraries aimed at drug discovery.[5]
These application notes provide a comprehensive guide to the most robust and widely employed synthetic strategies for accessing substituted 4,5,6,7-tetrahydro-1H-indazoles. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols suitable for both academic research and industrial drug development settings.
Core Synthetic Strategy: The Paal-Knorr-Type Condensation
The cornerstone for synthesizing the tetrahydroindazole ring system is the cyclocondensation reaction between a hydrazine (or a substituted hydrazine) and a 1,3-dicarbonyl moiety embedded within a cyclohexane ring. This approach is analogous to the classical Knorr pyrazole synthesis.[6][7] The reaction proceeds via the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring fused to the saturated cyclohexane core.
The choice of the cyclohexane precursor is critical as it dictates the substitution pattern on the final indazole product. The most common and versatile precursors are:
-
Cyclohexane-1,3-diones: The direct use of these substrates.
-
2-(Hydroxymethylene)cyclohexanones or 2-Acylcyclohexanones: These "masked" 1,3-dicarbonyls are highly effective and offer superior control over the regioselectivity of the cyclization, a crucial aspect when using substituted hydrazines.[3][5]
The general workflow for this synthetic approach is outlined below.
Figure 1: General workflow for the synthesis of tetrahydroindazoles.
Protocol 1: Synthesis of 1-Aryl-4,5,6,7-tetrahydro-1H-indazoles via Condensation of 2-(Hydroxymethylene)cyclohexanones
This method is one of the most reliable for achieving high regioselectivity, particularly for producing N1-substituted indazoles. The initial reaction of a cyclohexanone with an alkyl formate (e.g., ethyl formate) in the presence of a strong base (e.g., sodium methoxide) generates a 2-(hydroxymethylene)cyclohexanone in situ. This activated intermediate readily reacts with a substituted hydrazine.
Mechanistic Rationale
The reaction proceeds through a well-defined pathway. The more nucleophilic nitrogen of the substituted hydrazine (the one not directly attached to the aryl/alkyl group) preferentially attacks the more electrophilic aldehyde carbon of the 2-(hydroxymethylene)cyclohexanone. The resulting intermediate then undergoes acid-catalyzed cyclization by attack of the second nitrogen atom onto the ketone carbonyl, followed by dehydration to yield the stable, aromatic pyrazole ring.
Figure 2: Simplified mechanistic pathway for the condensation reaction.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, which have shown significant anti-inflammatory activity.[3]
Materials and Reagents:
-
Ethyl 2-oxocyclohexane-1-carboxylate
-
Ethyl formate
-
Sodium methoxide (NaOMe)
-
Substituted phenylhydrazine hydrochloride
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
Step 1: Preparation of Ethyl 2-(hydroxymethylene)cyclohexanone-4-carboxylate
-
To a stirred suspension of sodium methoxide (5.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether in a three-necked flask fitted with a dropping funnel and condenser, add ethyl 2-oxocyclohexane-1-carboxylate (17.0 g, 0.1 mol) dropwise at 0°C (ice bath).
-
After the addition is complete, add ethyl formate (7.4 g, 0.1 mol) dropwise while maintaining the temperature below 5°C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the resulting thick slurry into a mixture of ice (100 g) and concentrated HCl (10 mL).
-
Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-(hydroxymethylene) intermediate, which can often be used in the next step without further purification.
Step 2: Cyclocondensation to Form the Tetrahydroindazole
-
Dissolve the crude ethyl 2-(hydroxymethylene)cyclohexanone-4-carboxylate (0.05 mol) in 100 mL of ethanol.
-
Add the desired substituted phenylhydrazine hydrochloride (0.05 mol) to the solution.
-
Add a catalytic amount of glacial acetic acid (approx. 1 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: Acetic acid catalyzes both the formation of the hydrazone and the subsequent cyclization/dehydration step. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
-
Step 3: Work-up and Purification
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure substituted 4,5,6,7-tetrahydro-1H-indazole.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by drastically reducing reaction times, often from hours to minutes, while frequently improving yields.[8] This high-efficiency method is particularly valuable for high-throughput synthesis in drug discovery programs.
Methodological Advantages
The primary advantage is rapid, uniform heating of the reaction mixture, which overcomes the activation energy barrier for cyclization and dehydration much more efficiently than conventional heating. This often leads to cleaner reactions with fewer by-products.[8]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 16 hours | 5 - 30 minutes |
| Typical Yield | 60 - 85% | 75 - 95% |
| Energy Input | Indirect, slow | Direct, rapid, uniform |
| Side Reactions | More prevalent due to long heating | Often minimized |
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis.
Detailed Experimental Protocol
Materials and Reagents:
-
A suitable 2-acylcyclohexanone or cyclohexane-1,3-dione (1 mmol)
-
Substituted hydrazine (1.1 mmol)
-
Ethanol (3-5 mL) or Glacial Acetic Acid (3-5 mL) as solvent
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
Place the cyclohexane-1,3-dione equivalent (1 mmol) and the substituted hydrazine (1.1 mmol) in a 10 mL microwave reactor vial equipped with a small magnetic stir bar.
-
Add the solvent (e.g., 4 mL of glacial acetic acid).
-
Causality Insight: Glacial acetic acid serves as both the solvent and the acid catalyst, promoting an efficient reaction. Using a slight excess of the hydrazine ensures the complete consumption of the more valuable dicarbonyl starting material.
-
-
Seal the vial with a cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Set the reaction parameters: irradiate at 120-140°C for 10-20 minutes with stirring.
-
Safety Note: Do not use a domestic microwave oven. All microwave-assisted synthesis must be performed in a specialized chemical microwave reactor with appropriate pressure and temperature controls.
-
-
After the irradiation is complete, cool the vial to room temperature (typically with a compressed air stream in the reactor).
-
Transfer the reaction mixture to a beaker containing 50 mL of ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.
Controlling Regioselectivity: The N1 vs. N2 Challenge
When an unsymmetrically substituted hydrazine (R-NH-NH₂) reacts with a cyclohexane-1,3-dione equivalent, two regioisomeric products can form: the 1-substituted (1H) and the 2-substituted (2H) tetrahydroindazoles. The ability to selectively synthesize one isomer is critical for structure-activity relationship (SAR) studies in drug development.
Several factors influence the regiochemical outcome:
-
Steric Hindrance: Bulky substituents on the hydrazine or the dione can sterically direct the cyclization. A bulky R group on the hydrazine will favor the formation of the less hindered 1-substituted isomer.[5]
-
Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity of the two nitrogen atoms in the hydrazine.
-
pH of the Medium: The reaction pH can be a determining factor. The synthesis of 1-aryl isomers is often favored under acidic conditions, while neutral or basic conditions can sometimes lead to mixtures or the 2-aryl isomer.[3]
A study by Song et al. demonstrated a highly regioselective pathway for 1,3-disubstituted tetrahydroindazolones by leveraging the steric effects of a Boc-protected pyrrolidine ring on the starting dione.[5] This highlights the power of rational substrate design in achieving synthetic control.
| Starting Material | Hydrazine | Conditions | Major Product | Reference |
| 2-(hydroxymethylene)cyclohexanone-4-carboxylate | Phenylhydrazine | EtOH, Acetic Acid, Reflux | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | [3] |
| 2-acylcyclohexane-1,3-dione | Alkyl/Aryl hydrazines | Not specified | 1,3-disubstituted tetrahydroindazolone (regioselective) | [5] |
| Ethyl cyclohexanone-4-carboxylate + Hydrazines | Vilsmeier-Haack Reagent, Microwave | Regioselective 4,5,6,7-tetrahydroindazoles | [8] | |
| Multi-substituted cyclohexanone | Hydrazine hydrate | MeOH/H+ | Multi-substituted 4,5,6,7-tetrahydro-1H-indazole | [9] |
Table 2: Examples of Regioselective Syntheses of Substituted Tetrahydroindazoles.
References
-
Title: Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives Source: ResearchGate (Compilation of related works) URL: [Link]
-
Title: Regioselective construction and screening of 1,3-disubstituted tetrahydroindazolones in enantiomerically pure pairs Source: ACS Combinatorial Science URL: [Link]
-
Title: Indazole From Natural Resources And Biological Activity Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Source: Chinese Journal of Structural Chemistry URL: [Link]
-
Title: Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation Source: Scilit URL: [Link]
-
Title: Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study Source: Journal of Medicinal and Chemical Sciences URL: [Link]
-
Title: Knorr Pyrazole Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]
-
Title: Knorr pyrazole synthesis Source: Name-Reaction.com URL: [Link]
-
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) URL: [Link]
-
Title: Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Source: Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [publications.scilifelab.se]
- 5. Regioselective construction and screening of 1,3-disubstituted tetrahydroindazolones in enantiomerically pure pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. name-reaction.com [name-reaction.com]
- 8. scilit.com [scilit.com]
- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
Application Notes and Protocols for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3][4][5][6] Compounds based on this core have been identified as potent inhibitors of enzymes such as human dihydroorotate dehydrogenase (DHODH) and as selective ligands for receptors like the sigma-2 receptor.[7][8][9][10][11] This suggests that 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole holds significant promise as a chemical probe for interrogating specific biological pathways.
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target.[12][13] The validation and use of such probes are critical for understanding protein function and for the initial stages of drug discovery.[14][15] This guide provides a comprehensive overview of the potential applications of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole as a chemical probe and detailed protocols for its synthesis, target validation, and cellular application.
Proposed Biological Target and Mechanism of Action
Based on the literature for analogous compounds, 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole may act as an inhibitor of a specific enzyme or as a ligand for a receptor. For the purpose of this guide, we will hypothesize that it acts as an inhibitor of a cellular kinase, a common target for such scaffolds. This is a working hypothesis that must be validated experimentally using the protocols outlined below.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole inhibits a key kinase, thereby modulating downstream cellular processes.
Caption: Hypothetical signaling pathway inhibited by the chemical probe.
Synthesis of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
The synthesis of the title compound can be achieved through a multi-step process starting from commercially available reagents. The general approach involves the formation of a cyclohexanone precursor followed by condensation with an ethylhydrazine to form the tetrahydroindazole ring.[16]
Protocol: Synthesis
-
Step 1: Synthesis of 2-(phenylcarbonyl)cyclohexan-1-one.
-
To a solution of cyclohexanone in a suitable solvent (e.g., toluene), add a base such as sodium ethoxide.
-
Slowly add ethyl benzoate to the reaction mixture at room temperature.
-
Stir the reaction mixture overnight.
-
Acidify the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
-
Step 2: Synthesis of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole.
-
Dissolve 2-(phenylcarbonyl)cyclohexan-1-one in ethanol.
-
Add ethylhydrazine oxalate and a catalytic amount of acetic acid.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.
-
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular context.[17][18][19][20] The principle is that a ligand-bound protein is thermodynamically stabilized and will have a higher melting temperature than the unbound protein.[21]
CETSA Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Treat the cells with varying concentrations of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[19]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[21]
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using an antibody specific to the putative target protein.[18]
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Data Analysis and Interpretation
| Temperature (°C) | Soluble Target Protein (Vehicle) | Soluble Target Protein (Probe) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 80% | 90% |
| 55 | 50% (Tm) | 75% |
| 60 | 20% | 55% (Tm shift) |
| 65 | 5% | 30% |
| 70 | <1% | 10% |
A rightward shift in the melting curve (Tm) for the probe-treated samples compared to the vehicle control indicates thermal stabilization of the target protein upon probe binding, thus confirming target engagement.
Target Identification: Chemoproteomics
If the target of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is unknown, chemoproteomics can be employed for unbiased target identification.[22][23][24][25] This involves using a modified version of the probe to capture its binding partners from a complex biological sample, followed by identification using mass spectrometry.[26]
Chemoproteomics Workflow Diagram
Caption: General workflow for target identification using chemoproteomics.
Protocol: Chemoproteomics
-
Probe Derivatization:
-
Synthesize a derivative of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole containing a bio-orthogonal handle, such as an alkyne or azide group, for click chemistry. This modification should be at a position that does not interfere with target binding.
-
-
Cell Treatment and Lysis:
-
Treat cells with the derivatized probe.
-
Lyse the cells and collect the proteome.
-
-
Click Chemistry and Affinity Purification:
-
To the cell lysate, add a reporter tag (e.g., biotin-azide if the probe has an alkyne handle) and the click chemistry reaction components (e.g., copper(I) catalyst).
-
Incubate to allow the covalent linkage of the reporter tag to the probe.
-
Add streptavidin-coated beads to the lysate to capture the biotin-labeled probe-protein complexes.[22]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Identification:
-
Elute the captured proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the probe.
-
Cellular Imaging: Fluorescence Microscopy
To visualize the subcellular localization of the probe, a fluorescent derivative can be synthesized and imaged using fluorescence microscopy.[27][28][29][30] This can provide insights into the location of the target protein and the cellular compartments affected by the probe.
Protocol: Fluorescence Microscopy
-
Fluorescent Probe Synthesis:
-
Synthesize a version of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole conjugated to a fluorescent dye (e.g., a rhodamine or fluorescein derivative).
-
-
Cell Culture and Staining:
-
Grow cells on glass-bottom dishes suitable for microscopy.
-
Incubate the cells with the fluorescent probe at an appropriate concentration and for a suitable duration.
-
Optionally, co-stain with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum) to determine co-localization.
-
-
Imaging:
-
Wash the cells to remove unbound probe.
-
Image the cells using a confocal or widefield fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
-
Image Analysis:
-
Analyze the images to determine the subcellular distribution of the fluorescent probe. Co-localization analysis with organelle markers can help pinpoint the primary site of action.
-
Conclusion
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole represents a promising chemical probe for exploring cellular signaling pathways. The protocols detailed in this guide provide a framework for its synthesis, validation of target engagement, unbiased target identification, and cellular imaging. Rigorous experimental execution and careful data interpretation are paramount to successfully employing this and other chemical probes in biological research and drug discovery.
References
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI. ()
- Fluorescence imaging of drug target proteins using chemical probes - PMC - NIH. ()
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. ()
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. ()
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. ()
- Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC - NIH. ()
- Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews. ()
- Off-target identification by chemical proteomics for the understanding of drug side effects. ()
- Fluorescent probes for imaging live cells - Max-Planck-Gesellschaft. ()
- The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. ()
- Chemoproteomics Workflows | Thermo Fisher Scientific - CN. ()
- Chemical proteomics approaches for identifying the cellular targets of n
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence micropl
- Which Small Molecule?
- Fluorescence Microscopy Reagents - Probes / BOC Sciences. ()
- Determining target engagement in living systems - PMC - NIH. ()
- Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ()
- Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems - Taylor & Francis. ()
- Application of the cellular thermal shift assay (CETSA)
- Target engagement - the Chemical Probes Portal. ()
- Classification and Applications of Fluorescent Probes - Evident Scientific. ()
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. ()
- Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Deriv
- Synthesis and biological activities of a novel series of indazole deriv
- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Journal of Medicinal Chemistry - ACS Public
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. ()
- Recent Progress in Chemistry and Biology of Indazole and its Deriv
- Indazole synthesis - Organic Chemistry Portal. ()
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
- 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook. ()
- One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information - The Royal Society of Chemistry. ()
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evalu
- 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. ()
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed. ()
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- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cell.com [cell.com]
- 21. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 22. mdpi.com [mdpi.com]
- 23. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Chemoproteomics Workflows | Thermo Fisher Scientific - CN [thermofisher.cn]
- 26. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 27. Fluorescence imaging of drug target proteins using chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
- 29. mdpi.com [mdpi.com]
- 30. Classification and Applications of Fluorescent Probes [evidentscientific.com]
Strategic Assay Development for 1-Ethyl-3-Phenyl-4,5,6,7-Tetrahydro-1H-Indazole (EPTHI) Targets
This guide details the strategic development of biochemical and cell-based assays for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (EPTHI) and its structural analogs.[1][2]
Based on the pharmacophore's "privileged scaffold" status, this guide prioritizes two high-probability biological targets identified in recent medicinal chemistry literature: the Sigma-2 Receptor (TMEM97) and Dihydroorotate Dehydrogenase (DHODH) .[1][2]
Executive Summary
The 4,5,6,7-tetrahydro-1H-indazole core is a bioisostere of highly active biological probes.[1][2] For the specific 1-ethyl-3-phenyl variant (EPTHI), assay development must address its dual-potential pharmacology:
-
CNS/Oncology Target: High affinity for the Sigma-2 receptor (TMEM97) , a biomarker for tumor proliferation and a regulator of cholesterol trafficking.
-
Metabolic/Immunology Target: Inhibition of DHODH , a critical enzyme in de novo pyrimidine synthesis.[3][4]
This Application Note provides a self-validating screening cascade to deconvolute these activities, moving from cell-free binding to intracellular target engagement.
Module 1: Sigma-2 Receptor (TMEM97) Competition Binding Assay
Scientific Rationale
Tetrahydroindazoles with N1-substitutions (like the ethyl group in EPTHI) have demonstrated nanomolar affinity for Sigma-2 receptors.[1][2] Because Sigma-2 (TMEM97) is an intracellular membrane protein, a membrane-based radioligand competition assay is the gold standard for determining affinity (
Critical Selectivity Check: You must include a masking agent for Sigma-1 receptors (like (+)-pentazocine) because indazoles often cross-react with Sigma-1.[1][2]
Experimental Workflow (DOT Diagram)
Caption: Workflow for Sigma-2 selective radioligand binding, ensuring exclusion of Sigma-1 cross-reactivity.
Detailed Protocol
Materials:
-
Source Tissue: Rat liver homogenates or MCF7 cell membranes (high TMEM97 expression).
-
Radioligand:
-DTG (1,3-Di-o-tolylguanidine).[1][2] Specific activity ~30-50 Ci/mmol.[1][2] -
Masking Agent: (+)-Pentazocine (saturates Sigma-1 sites).[1][2]
-
Non-specific Control: Haloperidol (10 µM).
-
Buffer: 50 mM Tris-HCl, pH 8.0.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize tissue/cells in ice-cold Tris-sucrose buffer.[1][2] Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 31,000 x g (60 min) to pellet membranes. Resuspend in 50 mM Tris-HCl (pH 8.0).
-
Assay Assembly (96-well plate):
-
Total Binding: 100 µL Membrane + 25 µL
-DTG (5 nM final) + 25 µL Buffer.[1][2] -
Non-Specific Binding (NSB): 100 µL Membrane + 25 µL
-DTG + 25 µL Haloperidol (10 µM).[1][2] -
Test Compound (EPTHI): 100 µL Membrane + 25 µL
-DTG + 25 µL EPTHI (titrated to M). -
Crucial Step: Add 1 µM (+)-pentazocine to ALL wells to block Sigma-1.[1][2]
-
-
Equilibrium: Incubate for 120 minutes at room temperature (25°C) in the dark.
-
Harvest: Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the filter. Rapidly filter using a cell harvester.[2] Wash 3x with ice-cold buffer.[1][2]
-
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Convert CPM to DPM. Plot Specific Binding vs. Log[EPTHI]. Fit to a one-site competition model to derive
Module 2: DHODH Enzymatic Inhibition Assay
Scientific Rationale
The 3-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold mimics the ubiquinone (CoQ10) cofactor binding site on the DHODH enzyme.[1][2] Inhibition of DHODH leads to pyrimidine depletion, a mechanism exploited for treating rheumatoid arthritis (e.g., Leflunomide). This assay uses a chromogenic electron acceptor (DCIP) to measure enzymatic turnover in real-time.[1][2]
Mechanism of Action (DOT Diagram)
Caption: The assay couples dihydroorotate oxidation to DCIP reduction. EPTHI inhibits the Q-binding site, preventing DCIP color loss.[1][2]
Detailed Protocol
Materials:
-
Enzyme: Recombinant Human DHODH (truncated, soluble form).
-
Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (CoQ analog).[1][2]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
Step-by-Step Procedure:
-
Preparation: Dissolve EPTHI in DMSO (ensure final DMSO < 1% in assay).
-
Reaction Mix: Prepare a master mix containing:
-
Baseline: Monitor Absorbance at 600 nm (
) for 5 minutes to ensure stability. -
Initiation: Add L-Dihydroorotate (500 µM) to start the reaction.
-
Measurement: Kinetic read of
decrease every 30 seconds for 20 minutes at 25°C.-
Note: DCIP is blue (oxidized) and turns colorless (reduced). Inhibition results in sustained blue color. [2]
-
-
Controls:
-
Positive Control: Brequinar or Teriflunomide (known DHODH inhibitors).
-
No Enzyme: To check for chemical reduction of DCIP by EPTHI.
-
Data Presentation:
Calculate the slope (Velocity,
Module 3: Cellular Target Engagement (CETSA)
Scientific Rationale
To confirm that EPTHI enters the cell and binds the target in situ (critical for drug development), use the Cellular Thermal Shift Assay (CETSA) . Ligand binding stabilizes the protein, shifting its melting temperature (
Protocol
-
Treatment: Treat live cells (e.g., HeLa or Jurkat) with EPTHI (10 µM) or DMSO for 1 hour.
-
Heating: Aliquot cells into PCR tubes. Heat each tube to a different temperature (gradient: 40°C to 70°C) for 3 minutes.
-
Lysis: Cool to RT, lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g to pellet precipitated (denatured) proteins.
-
Detection: Run the supernatant (soluble fraction) on SDS-PAGE.[1][2] Immunoblot for TMEM97 or DHODH .[2]
-
Result: If EPTHI binds, the target protein band will persist at higher temperatures compared to the DMSO control.
References
-
Sigma-2 Receptor Identification: Alon, A., et al. (2017). "Sigma-2 receptor structure reveals a lipid-binding site critical for tumor cell proliferation."[1][2] Proceedings of the National Academy of Sciences, 114(27), E5516-E5525. Link[1]
-
Tetrahydroindazole Scaffold: Guo, L., et al. (2020). "Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability." Journal of Medicinal Chemistry, 63(10), 5360-5380. Link[1]
-
Sigma Receptor Assays: Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. Link
-
CETSA Methodology: Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link[1]
Sources
- 1. 10183-74-1|3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole|BLD Pharm [bldpharm.com]
- 2. 23894-57-7|2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole|BLD Pharm [bldpharm.com]
- 3. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Drug Discovery: Exploring the Therapeutic Potential of the 1-Ethyl-3-Phenyl-4,5,6,7-tetrahydro-1H-indazole Scaffold
Abstract
The 4,5,6,7-tetrahydro-1H-indazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Its unique three-dimensional structure allows for precise orientation of substituents, facilitating potent and selective interactions with a variety of biological targets.[1] This guide focuses on a specific, promising derivative, 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole , as a case study to explore practical applications in drug discovery. While direct literature on this exact molecule is limited, the extensive research on analogous structures provides a robust framework for hypothesizing its therapeutic potential and designing a comprehensive screening cascade.[3][4] This document outlines detailed protocols for investigating this compound's utility, primarily focusing on its potential as a kinase inhibitor for oncology applications and as an anti-inflammatory agent, two areas where the tetrahydroindazole scaffold has shown considerable promise.[4][5][6]
The Tetrahydroindazole Scaffold: A Foundation for Diverse Bioactivity
The indazole ring system, a fusion of pyrazole and benzene rings, is a cornerstone of many pharmaceutical agents.[2] The partial saturation of the benzene ring to form the 4,5,6,7-tetrahydro-1H-indazole scaffold introduces a flexible, non-planar cyclohexane ring. This structural feature is critical, as it allows for the presentation of chemical groups in distinct spatial arrangements, which can be optimized to enhance binding affinity and selectivity for specific protein targets.[1]
Derivatives of this scaffold have been successfully developed as potent inhibitors of a wide range of enzymes and receptors, demonstrating its versatility. Key therapeutic areas where this scaffold has proven valuable include:
-
Oncology: As inhibitors of Cyclin-Dependent Kinases (CDKs), Src kinase, and Fibroblast Growth Factor Receptor (FGFR), playing roles in cell cycle regulation and signal transduction.[3][4][7]
-
Inflammation: Through inhibition of targets like Interleukin-2 inducible T-cell Kinase (ITK), which is crucial for T-cell signaling.[6][8][9]
-
Infectious Diseases: Showing activity against Mycobacterium tuberculosis (MTB).[10]
-
Neurological Disorders: Acting as ligands for sigma receptors, which are implicated in various CNS disorders.[11][12]
Given this precedent, it is logical to hypothesize that 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole may exhibit activity in one or more of these domains. The N1-ethyl group and C3-phenyl group are common substitutions in medicinal chemistry used to modulate potency, selectivity, and pharmacokinetic properties.
Application Note I: Profiling as a Kinase Inhibitor for Oncology
2.1. Rationale and Hypothesis
A significant number of tetrahydroindazole derivatives function as ATP-competitive kinase inhibitors.[3][13] The indazole core often mimics the adenine region of ATP, forming key hydrogen bonds with the kinase hinge region, while substituents explore adjacent hydrophobic pockets. The N1 and C3 positions are particularly crucial for establishing these interactions. We hypothesize that 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole has the potential to inhibit protein kinases implicated in cancer cell proliferation, such as CDKs or Src family kinases.[3][4]
The initial step in validating this hypothesis is to perform a broad kinase panel screen to identify potential targets, followed by cellular assays to confirm on-target activity and assess anti-proliferative effects.
2.2. Experimental Workflow: Kinase Inhibition Screening
The following diagram illustrates a standard workflow for identifying and validating a potential kinase inhibitor.
Caption: Workflow for kinase inhibitor discovery and validation.
2.3. Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a universal method for assessing the inhibition of a specific kinase (e.g., CDK2/Cyclin A or c-Src) by the test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase.
Materials:
-
Test Compound: 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole, dissolved in 100% DMSO to a 10 mM stock.
-
Purified active kinase (e.g., CDK2/Cyclin A, c-Src).
-
Kinase-specific substrate (e.g., Histone H1 for CDK2, appropriate peptide for c-Src).
-
ATP at 2x the Km concentration for the specific kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay Buffer: Kinase-specific buffer, typically containing Tris-HCl, MgCl2, DTT.
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating:
-
Create a serial dilution series of the test compound in 100% DMSO (e.g., 11-point, 3-fold dilution starting from 1 mM).
-
Transfer 1 µL of each compound dilution into the wells of the assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP solution in assay buffer.
-
Add 12.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 12.5 µL of the 2X ATP solution to all wells.
-
Incubate the reaction for 60 minutes at 30°C. The specific time and temperature should be optimized for linear ATP consumption.
-
-
ATP Depletion Measurement:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Detection:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
2.4. Data Analysis and Interpretation
-
Calculate the percentage of inhibition for each compound concentration relative to the controls. % Inhibition = 100 * (Luminescence_max - Luminescence_sample) / (Luminescence_max - Luminescence_min)
-
Luminescence_max: Signal from DMSO control (0% inhibition).
-
Luminescence_min: Signal from no enzyme control (100% inhibition).
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (µM) |
|---|---|
| CDK2/Cyclin A | 0.85 |
| c-Src | 2.3 |
| ITK | > 50 |
| FGFR1 | 15.6 |
This table presents hypothetical data to illustrate how results would be summarized. An IC50 value below 1 µM is generally considered a potent hit.
Application Note II: Assessing Anti-Inflammatory Activity
3.1. Rationale and Hypothesis
Several tetrahydroindazole derivatives have demonstrated anti-inflammatory properties, often through the modulation of signaling pathways in immune cells.[5][6][8] Interleukin-2 inducible T-cell kinase (ITK) is a Tec family kinase that plays a critical role in T-cell receptor (TCR) signaling, making it an attractive target for inflammatory and autoimmune diseases.[8][9] We hypothesize that 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole may inhibit ITK or other key nodes in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
The following pathway diagram illustrates the role of ITK in T-cell activation, a potential point of intervention for our test compound.
Caption: Simplified T-Cell Receptor signaling pathway highlighting ITK.
3.2. Protocol: Jurkat Cell IL-2 Secretion Assay
This protocol measures the compound's ability to inhibit the production of Interleukin-2 (IL-2), a key pro-inflammatory cytokine, in a human T-cell line.
Objective: To determine the compound's functional effect on T-cell activation.
Materials:
-
Test Compound: 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole, prepared as above.
-
Jurkat E6.1 cells (human T-lymphocyte cell line).
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.
-
T-cell activators: Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Human IL-2 ELISA Kit.
-
96-well cell culture plates.
Procedure:
-
Cell Plating and Compound Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate (100 µL/well).
-
Add 1 µL of serially diluted test compound to the appropriate wells. Include DMSO-only controls.
-
Pre-incubate the cells with the compound for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail of PHA (final conc. 1 µg/mL) and PMA (final conc. 50 ng/mL) in culture medium.
-
Add 10 µL of the stimulation cocktail to all wells except the "unstimulated" controls.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Assess Cell Viability (Parallel Plate):
-
It is crucial to assess cytotoxicity in parallel to ensure that reduced cytokine production is not merely due to cell death.
-
Prepare an identical plate of cells and treat with the compound as above, but do not stimulate.
-
After the 24-hour incubation, add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's instructions.
-
-
Measure IL-2 Secretion:
-
After the 24-hour stimulation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant (cell culture medium).
-
Quantify the amount of IL-2 in the supernatant using a commercial Human IL-2 ELISA kit, following the manufacturer's protocol.
-
3.3. Data Analysis and Interpretation
-
Calculate the IC50 for cytotoxicity from the cell viability assay.
-
From the ELISA data, calculate the concentration of IL-2 for each well based on the standard curve.
-
Calculate the % inhibition of IL-2 secretion for each compound concentration relative to the stimulated DMSO control.
-
Plot the % inhibition against the compound concentration and determine the IC50 for IL-2 inhibition.
-
A compound is considered a valid hit if the IC50 for IL-2 inhibition is at least 10-fold lower than its cytotoxic IC50, indicating a specific anti-inflammatory effect rather than general toxicity.
Summary and Future Directions
This guide provides a strategic framework for evaluating the therapeutic potential of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole . Based on the well-documented bioactivities of the tetrahydroindazole scaffold, investigating its potential as a kinase inhibitor for cancer and as an immunomodulatory agent for inflammatory diseases are logical and promising starting points.
Positive results from these initial screens would warrant further investigation, including:
-
Selectivity Profiling: Testing potent kinase inhibitors against a wider panel to understand their selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-like potential.
The protocols and workflows detailed herein offer a robust and scientifically grounded approach for any researcher, scientist, or drug development professional looking to explore the rich pharmacology of the tetrahydroindazole scaffold.
References
-
Schönbrunn, E., Mayer, T. U., & Schatt, R. (2020). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PLoS ONE, 15(3), e0229646. Available at: [Link]
-
Goldstein, D. M., Soth, M., & Blazey, C. M. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(15), 6348-6365. Available at: [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53, 403-407. Available at: [Link]
-
Reddy, T. J., et al. (2013). One-Pot Regioselective Synthesis of Tetrahydroindazolones and Evaluation of Their Anti-proliferative and Src Kinase Inhibitory Activities. ACS Medicinal Chemistry Letters, 4(10), 963-968. Available at: [Link]
-
Soth, M., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(9), 3869-3886. Available at: [Link]
-
Gaikwad, D. D. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 234-242. Available at: [Link]
-
Abignente, E., et al. (1982). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Il Farmaco; edizione scientifica, 37(7), 449-60. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. Journal of Heterocyclic Chemistry, 49(1), 169-176. Available at: [Link]
- Google Patents. (2004). 4,5,6,7-tetrahydroindazole derivatives as antitumor agents. IL146100A0.
-
ResearchGate. (2020). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Request PDF. Available at: [Link]
-
Sharma, A., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Polycyclic Aromatic Compounds. Available at: [Link]
-
Onajole, O. K., et al. (2010). Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 20(6), 1953-1957. Available at: [Link]
-
Iyamu, I. D., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(12), 1505-1509. Available at: [Link]
-
Iyamu, I. D., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(5), 786-791. Available at: [Link]
-
Andreev, I. A., et al. (2017). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3469. Available at: [Link]
-
SciSpace. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. Preprint. Available at: [Link]
-
Rajasekaran, S., & Rao, G. K. (2008). Synthesis and biological activities of a novel series of indazole derivatives. Rasayan Journal of Chemistry, 1(3), 565-570. Available at: [Link]
-
Kumar, V., & Yusuf, M. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1073. Available at: [Link]
-
Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184. Available at: [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
-
ResearchGate. (2025). Indazole Derivatives: Promising Anti-tumor Agents. Public Full-text. Available at: [Link]
-
Bentham Science. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 25(29), 3474-3497. Available at: [Link]
-
Al-Ghorbani, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Scientific Reports, 15. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization & Troubleshooting for 1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole Synthesis
Welcome to the Application Support Center. As drug development professionals, you are likely aware that synthesizing 1-alkyl-3-aryl-4,5,6,7-tetrahydro-1H-indazoles often presents significant regioselectivity challenges. This guide addresses the low yield and poor selectivity typically encountered when attempting to synthesize 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole directly from 2-benzoylcyclohexanone and ethylhydrazine, providing field-proven, self-validating solutions.
Mechanistic Causality: The Root of the Yield Issue
When condensing 2-benzoylcyclohexanone with an alkylhydrazine like ethylhydrazine, researchers frequently observe a mixture of regioisomers, heavily favoring the undesired 2-ethyl-3-phenyl-4,5,6,7-tetrahydro-2H-indazole[1].
Why does this happen? The regioselectivity is dictated by the competing electrophilicity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens.
-
The Reagents: Ethylhydrazine possesses a highly nucleophilic terminal
and a sterically hindered, less nucleophilic internal . 2-Benzoylcyclohexanone contains an aliphatic cyclohexanone carbonyl (highly electrophilic) and a benzoyl carbonyl (conjugated with the phenyl ring, making it less electrophilic but thermodynamically more stable upon imine formation). -
Kinetic vs. Thermodynamic Control: Under standard kinetic conditions, the highly nucleophilic terminal
preferentially attacks the more electrophilic cyclohexanone carbonyl. Subsequent cyclization places the ethyl group at the N-2 position, yielding the undesired 2H-indazole[2]. To achieve the 1-ethyl-1H-indazole, the reaction must either be forced under strict thermodynamic control or bypassed entirely using a regioselective N-alkylation strategy[3].
Reaction pathways comparing direct condensation vs. regioselective two-step N-alkylation.
Troubleshooting FAQs
Q1: I am using direct condensation in ethanol at reflux. My LC-MS shows a 70:30 ratio favoring the wrong isomer. How can I fix this? A: You are observing kinetic control. The 70% major product is the 2-ethyl-2H-indazole. To shift the equilibrium toward the 1-ethyl-1H-indazole, you can attempt thermodynamic conditions by switching to a higher boiling solvent (e.g., toluene) and adding an acid catalyst (like p-TsOH) with a Dean-Stark trap. However, direct condensation rarely exceeds a 50:50 ratio due to the inherent electronic bias of the 1,3-diketone system. We highly recommend abandoning the direct route in favor of the two-step protocol below.
Q2: Is there a method to achieve >90% yield and selectivity for the 1-ethyl-3-phenyl isomer? A: Yes. The most reliable system is a two-step sequence. First, react 2-benzoylcyclohexanone with unsubstituted hydrazine hydrate to form the intermediate 3-phenyl-4,5,6,7-tetrahydro-1H-indazole. Second, perform a regioselective N-alkylation using Sodium Hydride (NaH) in Tetrahydrofuran (THF) with Ethyl Bromide. This specific base/solvent combination thermodynamically favors N-1 alkylation (>95% regioselectivity)[3].
Q3: How do I separate the 1-ethyl and 2-ethyl isomers if I still have a mixture?
A: The 1-ethyl-1H-indazole is generally less polar than the 2-ethyl-2H-indazole. On normal-phase silica gel TLC (Hexanes:EtOAc 4:1), the 1-ethyl isomer will elute faster (higher
Q4: How do I definitively prove I have the 1-ethyl isomer and not the 2-ethyl isomer?
A: While LC-MS confirms the mass (
-
In the 1-ethyl-1H-indazole , the ethyl
protons will show a strong NOE correlation with the aliphatic C7-CH2 protons of the cyclohexyl ring. -
In the 2-ethyl-2H-indazole , the ethyl
protons will correlate with the ortho-protons of the C3-phenyl ring.
Quantitative Data Comparison
The following table summarizes the expected outcomes when switching from direct condensation to the optimized two-step protocol.
| Parameter | Direct Condensation Route | Two-Step N-1 Alkylation Route |
| Reagents | 2-Benzoylcyclohexanone + Ethylhydrazine | 1. Hydrazine Hydrate2. NaH, THF, EtBr |
| Major Regioisomer | 2-Ethyl-3-phenyl-2H-indazole (Kinetic) | 1-Ethyl-3-phenyl-1H-indazole (Thermodynamic) |
| Regiomeric Ratio (1H:2H) | ~ 30 : 70 | > 95 : 5 |
| Overall Yield | 25 - 35% (after separation) | 80 - 85% |
| Purification Difficulty | High (Requires careful column chromatography) | Low (Simple filtration/extraction) |
Validated Experimental Protocols
Step 1: Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole
This step establishes the core scaffold without introducing regiochemical ambiguity.
-
Dissolve 2-benzoylcyclohexanone (1.0 eq, 10 mmol) in absolute ethanol (20 mL, 0.5 M).
-
Add hydrazine hydrate (1.2 eq, 12 mmol) dropwise at room temperature.
-
Reflux the mixture for 3 hours. Validation: Monitor by TLC (Hexanes:EtOAc 3:1); wait for the complete disappearance of the UV-active starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure to half volume.
-
Induce precipitation by adding ice-cold distilled water (30 mL) while stirring vigorously.
-
Filter the resulting white/pale-yellow precipitate, wash with cold water, and dry under high vacuum to obtain the intermediate. (Expected yield: 90-95%; LC-MS
).
Step 2: Regioselective N-1 Alkylation
This step utilizes thermodynamic control to selectively alkylate the N-1 position[3].
-
In an oven-dried flask purged with
, dissolve the 3-phenyl-4,5,6,7-tetrahydro-1H-indazole (1.0 eq, 8 mmol) in anhydrous THF (40 mL, 0.2 M). -
Cool the solution to 0 °C using an ice bath.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 9.6 mmol) in small portions. Stir for 30 minutes at 0 °C until
gas evolution completely ceases. -
Add Ethyl Bromide (1.5 eq, 12 mmol) dropwise via syringe.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-6 hours.
-
Quench & Extract: Carefully quench the reaction with saturated aqueous
(20 mL). Extract the aqueous layer with EtOAc ( mL). -
Combine the organic layers, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purify via a short pad of silica gel (Hexanes:EtOAc 9:1) to yield the pure 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole. (Expected yield: 85-90%; LC-MS
).
References
1.[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. URL:[Link] 2.[1] Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. URL:[Link] 3.[2] Indazole – an emerging privileged scaffold: synthesis and its biological significance. MedChemComm (PMC). URL:[Link]
Sources
- 1. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Tetrahydro-1H-indazoles
Welcome to the Technical Support Center for the synthesis of tetrahydro-1H-indazoles. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of tetrahydro-1H-indazoles.
Q1: What is the most common and straightforward synthetic route for preparing 3-amino-4,5,6,7-tetrahydro-1H-indazole?
The most prevalent method is the condensation and cyclization reaction between 2-oxocyclohexanecarbonitrile and hydrazine hydrate.[1] This approach is favored for its directness and typically involves heating the reactants in a suitable solvent.[1]
Q2: How critical is the choice of solvent, and what are the best options?
The solvent choice is a critical parameter that significantly impacts the reaction rate, yield, and purity of the final product.[1] Polar protic solvents, such as ethanol or butanol, are generally preferred because they can facilitate the necessary proton transfer steps within the reaction mechanism.[1] The polarity of the solvent can influence the reaction kinetics and overall yield, particularly when dealing with less reactive starting materials.[1] While aprotic polar solvents can also be employed and might offer advantages in specific scenarios, such as enhancing the solubility of reactants, alcoholic solvents are a reliable starting point for optimization.[1]
Q3: What are the typical starting reaction conditions for this synthesis?
A common starting point is to reflux 2-oxocyclohexanecarbonitrile with a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) in an alcoholic solvent like ethanol for several hours.[1][2] Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[1]
Q4: My final product is an oil or a gummy solid, not a crystalline material. How can I purify it?
The purification of the final product is commonly achieved through recrystallization, with ethanol being an often effective solvent.[1] If the product is oily or gummy, this often indicates the presence of impurities or residual solvent.[1] In such cases, you can attempt to induce solidification by triturating the material with a non-polar solvent like hexane.[1] If trituration is unsuccessful, column chromatography using silica gel with an ethyl acetate and hexane gradient is a robust alternative for obtaining a high-purity product.[1] It is also crucial to ensure the product is thoroughly dried under vacuum to remove any remaining solvent.[1]
Troubleshooting Guide
This section provides a more detailed approach to troubleshooting specific issues you may encounter during the synthesis of tetrahydro-1H-indazoles.
Issue 1: Low or No Product Yield
A low or non-existent yield is a common frustration. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low or no product yield.
-
Potential Cause 1: Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Using fresh, high-quality hydrazine hydrate is crucial for a successful reaction.[1]
-
Potential Cause 2: Sub-optimal Reaction Temperature: The reaction often requires reflux to proceed at a reasonable rate. Ensure that your reaction setup is maintaining the reflux temperature of the chosen solvent.[1]
-
Potential Cause 3: Incomplete Reaction: These reactions can sometimes be slower than anticipated. Extend the reaction time and monitor the consumption of starting materials using TLC.[1]
-
Potential Cause 4: Incorrect Solvent: If the reaction is still not proceeding, the solvent may not be suitable. Switching to a higher-boiling polar protic solvent, such as butanol, can sometimes improve yields.[1]
Issue 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate indicates the formation of side products.
-
Potential Cause 1: Dehydration or Rearrangement: Unwanted side reactions can be promoted by excessive heat. Carefully control the reaction temperature and avoid unnecessarily long reaction times.[1]
-
Potential Cause 2: Formation of Hydrazones: In some cases, the intermediate hydrazone may not cyclize efficiently. The use of a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH), can promote the desired cyclization over hydrazone formation.[1][2]
Caption: Reaction pathway showing the critical cyclization step.
Issue 3: Difficulty in Product Isolation
If the product is difficult to isolate from the reaction mixture, consider the following:
-
Potential Cause: High Solubility in Reaction Solvent: If the product is highly soluble in the reaction solvent even at low temperatures, crystallization will be inefficient.[1]
-
Recommended Solution: First, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Then, attempt to crystallize the product from the concentrated solution by cooling. If a solid precipitates, it can be collected by filtration and washed with a small amount of cold solvent. If no solid forms, perform a liquid-liquid extraction. For example, extract the aqueous residue with ethyl acetate. The combined organic layers should then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product can then be purified by recrystallization from a different solvent system or by column chromatography.[1]
Optimizing Reaction Conditions: A Comparative Look at Catalysis
While the uncatalyzed reaction between a cyclohexanone derivative and hydrazine is common, the use of a catalyst can significantly improve efficiency and yield.[2] The choice of catalyst can also allow for different starting materials.
| Catalyst/Method | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| No Catalyst | 2-cyanocyclohexanone, Hydrazine hydrate | Ethanol | Reflux | 4 | 75 | A common baseline method; yield can be variable.[2] |
| Acetic Acid | 2-ethoxycarbonylcyclohexanone, Hydrazine hydrate | Ethanol | Reflux | 6 | 80 | Mildly acidic conditions can promote the reaction.[2] |
| p-Toluenesulfonic acid (p-TsOH) | Cyclohexanone, Malononitrile, Hydrazine hydrate | Ethanol | Reflux | 5 | 85 | A one-pot, three-component reaction catalyzed by a Brønsted acid.[2] |
| Piperidine | 2-(ethoxymethylene)cyclohexanone, Hydrazine hydrate | Ethanol | Reflux | 3 | 82 | Basic conditions can facilitate the initial Michael addition.[2] |
| Copper(I) iodide (CuI) | 2-bromocyclohex-1-ene-1-carbonitrile, Hydrazine | DMF | 110 | 12 | 78 | An example of a transition-metal-catalyzed approach for related structures.[2] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole[2]
This method represents a straightforward approach to the synthesis.
Procedure:
-
To a solution of 2-cyanocyclohexanone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
Protocol 2: p-TsOH Catalyzed One-Pot Synthesis[2]
This one-pot, three-component reaction offers an efficient synthesis from readily available starting materials.
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and hydrazine hydrate (1.1 eq) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the mixture for 5 hours.
-
Monitor the reaction progress using TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole - Benchchem.
- A comparative study of different catalysts for 3-Amino-4,5,6,7-tetrahydro-1H-indazole synthesis - Benchchem.
- Troubleshooting regioselectivity in indazole synthesis - Benchchem.
- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
- 1H- and 2H-Indazoles - Science of Synthesis.
- Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol - ACG Publications.
- Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate.
- Indazole synthesis - Organic Chemistry Portal.
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals.
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications.
- synthesis of 1h-indazoles using lemon peel powder as a natural, green and efficient catalyst under ultrasound irradiation - ResearchGate.
- One-pot synthesis of novel 2,3-dihydro-1H-indazoles. - SciSpace.
Sources
Technical Support Center: A Troubleshooting Guide for 1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole Experiments
Welcome to the technical support center for experiments involving 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, characterization, and application of this compound. The information is presented in a question-and-answer format to directly address specific issues.
I. Synthesis and Purification
The synthesis of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole typically proceeds via the condensation of a suitable 1,3-dicarbonyl compound with ethylhydrazine. A common precursor is 2-benzoyl-cyclohexanone. This section addresses potential hurdles in this synthetic process.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical variables. The condensation reaction often requires heating, but excessive temperatures can lead to side reactions or degradation of the product. It is advisable to perform small-scale trial reactions to determine the optimal parameters without committing large amounts of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in the 2-benzoyl-cyclohexanone or ethylhydrazine can interfere with the reaction, leading to the formation of byproducts. Ensure that the starting materials are of high purity. Solvents should be dry, as water can hinder the reaction.
-
Atmospheric Moisture and Oxygen: Some reactions in organic synthesis are sensitive to air and moisture. While this specific reaction is not always highly sensitive, using an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields by preventing side reactions.
-
Incomplete Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction appears to have stalled, a slight increase in temperature or the addition of a catalytic amount of acid (e.g., acetic acid) might be necessary to drive the reaction to completion.
Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?
A2: The formation of side products is a common challenge in the synthesis of pyrazole derivatives.[2] Here are some strategies to enhance the selectivity of your reaction:
-
Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[3]
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, such as ethanol, acetic acid, or toluene, to find the optimal one for your desired transformation.
-
Stoichiometry of Reactants: Carefully control the stoichiometry of 2-benzoyl-cyclohexanone and ethylhydrazine. An excess of either reactant can lead to the formation of undesired byproducts.
Q3: The purification of my crude product by column chromatography is proving difficult. What are some alternative purification strategies?
A3: Purification of heterocyclic compounds can be challenging. If column chromatography is not providing adequate separation, consider the following:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvent systems for indazole derivatives include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
-
Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an acid-base extraction can be a powerful purification tool. However, 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is a relatively neutral molecule.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed to obtain highly pure material, although this is a more resource-intensive technique.
Troubleshooting Workflow: Synthesis
Caption: A logical flow for troubleshooting issues during analytical characterization.
III. Biological and Pharmacological Assays
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole and related compounds are often investigated for their potential as kinase inhibitors. [4][5]This section provides guidance on common issues encountered during in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: I am not observing any significant inhibition in my kinase assay, even at high concentrations of the compound. What could be the problem?
A1: A lack of inhibitory activity can be due to several factors:
-
Compound Solubility: Poor solubility of the compound in the assay buffer can lead to a lower effective concentration than intended. Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in the assay is not inhibitory to the enzyme.
-
Compound Stability: The compound may be unstable under the assay conditions (e.g., pH, temperature, presence of reducing agents). Assess the stability of the compound in the assay buffer over the time course of the experiment.
-
Assay Conditions: The concentration of ATP in the kinase assay can significantly impact the apparent potency (IC50) of ATP-competitive inhibitors. [6]If the ATP concentration is too high, it can be difficult to see inhibition. Consider running the assay at a lower ATP concentration (e.g., at the Km for ATP).
-
Target Engagement: It is possible that the compound does not bind to the target kinase. Consider using a biophysical method, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm binding.
Q2: My compound shows potent activity in a biochemical kinase assay, but has no effect in a cell-based assay. What could explain this discrepancy?
A2: The transition from a biochemical to a cellular environment introduces several complexities:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Off-Target Effects: The observed biochemical activity may be due to an off-target effect that is not relevant in the cellular context.
Q3: I am concerned about potential off-target effects of my compound. How can I assess its selectivity?
A3: Assessing the selectivity of a kinase inhibitor is a critical step in its development. Here are some approaches:
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify any potential off-target interactions. [7]* Use of a Structurally Unrelated Inhibitor: If another inhibitor for the same target with a different chemical scaffold is available, it can be used to confirm that the observed phenotype is due to on-target inhibition. [7]* Genetic Approaches: Use techniques such as siRNA or CRISPR to knock down the target kinase and see if this phenocopies the effect of the compound.
Experimental Protocol: Kinase Inhibition Assay
This is a general protocol for a radiometric kinase assay. The specific conditions will need to be optimized for the kinase of interest.
Materials:
-
Kinase of interest
-
Substrate (e.g., a peptide or protein)
-
[γ-32P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add varying concentrations of the test compound (or vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at the optimal temperature for a set period.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
IV. Compound Stability and Storage
Q: What are the recommended storage conditions for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole?
A: As with most organic compounds, it is recommended to store 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole in a cool, dry, and dark place. For long-term storage, it is best to keep the compound as a solid in a tightly sealed container, preferably under an inert atmosphere. If stored as a solution in a solvent such as DMSO, it should be kept at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
References
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroarom
- General Inform
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
- Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of. Semantic Scholar.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Indazole From Natural Resources And Biological Activity.
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
- Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Deriv
- Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges.
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
- 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis.
- One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Inform
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
- 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms.
- 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. PubChem.
- Application Notes and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Benchchem.
- Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
- Design, synthesis and biological evaluation of 1H-indazole deriv
- 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride. Smolecule.
- 1H-Indazole. NIST WebBook.
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Indazole synthesis. Organic Chemistry Portal.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
- (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity.
- 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 4492-02-8.
- CN101948433A - Method for separating and purifying substituted indazole isomers.
- 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. AMERICAN ELEMENTS.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. rsc.org [rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride | 1188331-72-7 [smolecule.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
enhancing the stability of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole in solution
The following technical guide is structured as a specialized support center resource. It synthesizes chemical principles with practical handling protocols to ensure the integrity of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole in experimental settings.[1]
Compound: 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole Classification: Partially Saturated N-Heterocycle Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
The stability of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is governed by the tension between its partially saturated cyclohexene ring and the aromatic pyrazole core. Unlike fully aromatic indazoles, the tetrahydro- moiety introduces specific vulnerabilities to oxidative aromatization (dehydrogenation) and solubility-driven precipitation in aqueous media. This guide provides the protocols necessary to mitigate these risks.
Module 1: The Solubility Architecture
Issue: Users frequently report precipitation upon dilution into aqueous buffers. Mechanism: The lipophilic phenyl group and the ethyl chain significantly reduce water solubility. The compound is a "brick dust" solid in water but highly soluble in organic aprotic solvents.
Recommended Solvent Systems
| Solvent | Solubility Rating | Application Notes |
| DMSO | Excellent (>50 mM) | Preferred for stock solutions. Hygroscopic; keep anhydrous. |
| Ethanol | Good (~10-25 mM) | Good for evaporation protocols. Volatile; seal tightly. |
| Water/PBS | Poor (<10 µM) | Do not dissolve directly. Requires organic co-solvent (0.1% - 1% DMSO). |
| Acetone | Good | Suitable for chemical synthesis/purification, not biological assays. |
Protocol: "The Step-Down Dilution"
To prevent "crashing out" when moving from stock to assay buffer:
-
Prepare Stock: Dissolve compound in 100% anhydrous DMSO (e.g., 10 mM).
-
Intermediate Step (Optional): If the final concentration is low, perform a 1:10 dilution in DMSO first.
-
Rapid Dispersion: Add the DMSO stock slowly to the vortexing aqueous buffer. Never add buffer to the DMSO stock, as the high local concentration of water will trigger immediate precipitation.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in biological assays, unless the assay tolerates higher.
Module 2: Chemical Stability & Degradation
Issue: "My solution has turned faint yellow over time." Root Cause: Oxidative Aromatization. The 4,5,6,7-tetrahydro ring is susceptible to oxidation.[1] In the presence of air and light, the cyclohexene ring can lose hydrogen atoms to form the fully aromatic 1-ethyl-3-phenyl-1H-indazole . This process is thermodynamically driven as it extends the conjugation of the system.
Degradation Pathway Visualization
The following diagram illustrates the critical handling workflow to prevent oxidation and precipitation.
Caption: Workflow illustrating the critical path from stock preparation to potential degradation (red) or stable storage (green).
Module 3: Troubleshooting & FAQs
Q1: Can I store the compound in aqueous buffer (PBS) overnight?
Status: Not Recommended. Reasoning: While hydrolysis of the amide/pyrazole bond is slow, the compound's low solubility creates a high risk of micro-precipitation. The compound may adhere to the plastic walls of the tube (adsorption), significantly lowering the effective concentration. Fix: Prepare fresh aqueous dilutions from DMSO stock immediately before use.
Q2: The compound is not dissolving in DMSO. What should I do?
Troubleshooting:
-
Check Water Content: DMSO is hygroscopic. If it has absorbed water from the air, solubility decreases drastically. Use fresh, anhydrous DMSO.[1]
-
Sonication: Sonicate the solution for 5–10 minutes at ambient temperature.
-
Warming: Gently warm the DMSO solution to 37°C. Do not exceed 50°C to prevent thermal degradation.
Q3: Why is the "Tetrahydro" ring a stability risk?
Technical Insight: Partially saturated rings fused to aromatics (like tetrahydroindazole) are often metabolic and chemical "soft spots." They are prone to:
-
P450 Metabolism: In biological systems, enzymes (like CYP3A4) often target these rings for hydroxylation or aromatization [1].
-
Chemical Oxidation: Trace metals or peroxides in solvents can catalyze the removal of hydrogen, driving the molecule toward the lower-energy, fully aromatic state [2].
Module 4: Storage & Handling Specifications
| Parameter | Specification | Rationale |
| Temperature | -20°C (Long term) | Slows kinetic degradation rates. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative aromatization. |
| Container | Amber Glass | Protects from photo-oxidation. |
| Freeze-Thaw | Max 3 Cycles | Repeated condensation introduces moisture. Aliquot stocks immediately. |
Critical Protocol: Aliquoting
Do not freeze the entire stock bottle repeatedly.
-
Dissolve the full amount in DMSO.
-
Calculate single-use volumes (e.g., 50 µL).
-
Dispense into individual amber microcentrifuge tubes.
-
Flush with nitrogen gas (if available) and close tightly.
-
Store at -20°C.
References
-
Popova, G., et al. (2020).[2] Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link][1]
-
Uesugi, M., et al. (2021).[1] Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. Available at: [Link][1]
Sources
Technical Support Center: Synthesis of N-Substituted Indazoles
Welcome to the technical support center for N-substituted indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical pharmacophore. The indazole nucleus is a cornerstone in numerous therapeutic agents, but its synthesis, particularly regioselective N-substitution, presents common and often frustrating challenges.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-tested insights into the mechanistic underpinnings of these reactions. By understanding the "why" behind a reaction's success or failure, you can troubleshoot more effectively and develop robust, scalable synthetic routes.
Section 1: The N1 vs. N2 Regioselectivity Challenge in Alkylation
The most frequent pitfall in indazole functionalization is controlling the site of N-alkylation. Direct alkylation often yields a difficult-to-separate mixture of N1 and N2 regioisomers.[4][5] This issue stems from the tautomeric nature of the indazole ring and the delicate balance of thermodynamic and kinetic factors.[1][6]
Frequently Asked Questions (FAQs)
Question 1: I'm getting a mixture of N1 and N2 isomers in my alkylation reaction. Why is this happening and how can I control the outcome?
Answer: This is the quintessential challenge in indazole chemistry. The indazole anion is an ambident nucleophile, meaning the negative charge is delocalized across both nitrogen atoms. The outcome of an alkylation reaction is a tug-of-war between the thermodynamically more stable N1 product and the often kinetically favored N2 product.[1][3][6]
Several factors dictate the final N1/N2 ratio:
-
Base and Solvent System: This is the most critical parameter. The choice of base and solvent influences the nature of the indazole salt (e.g., tight ion pair vs. free anion) and can dramatically shift the regioselectivity.[1][4][6]
-
Substituent Effects: Steric and electronic properties of substituents on the indazole ring play a major role. Bulky groups at the C3 position tend to favor N1 substitution, while electron-withdrawing groups at the C7 position can favor N2 substitution.[2][6]
-
Reaction Temperature: Higher temperatures can sometimes allow for the equilibration of the kinetic N2 product to the more stable N1 product, though this is not universally true.[6]
-
Nature of the Electrophile: The alkylating agent itself can influence the outcome.[6]
Below is a troubleshooting workflow to diagnose and solve regioselectivity issues.
Caption: Troubleshooting workflow for N-alkylation regioselectivity.
Question 2: How can I reliably synthesize the N1-alkylated indazole?
Answer: For selective N1-alkylation, the combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is the most robust and widely cited method.[1][2][3][4] This protocol has proven effective for a wide range of indazole substrates and alkyl halides.
The high N1 selectivity is attributed to a proposed chelation mechanism. When the indazole bears an electron-rich substituent at the C3 position (e.g., -COMe, -CO2Me), the sodium cation is believed to coordinate between the N2 atom and the oxygen of the C3 substituent. This coordination sterically shields the N2 position, forcing the incoming electrophile to attack the N1 position.[4][5]
Caption: Proposed chelation mechanism favoring N1-alkylation.
Protocol 1: General Procedure for N1-Selective Alkylation
-
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Question 3: My target is the N2-alkylated isomer. What methods favor this product?
Answer: While the N1 isomer is often the thermodynamic product, specific conditions can be employed to favor the N2 isomer:
-
Mitsunobu Reaction: This is a reliable method for obtaining N2-substituted indazoles.[1][4] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD often shows a strong preference for the N2 product.[1][3] The exact mechanism for this selectivity is complex but is thought to involve kinetic control and the specific intermediates formed in the Mitsunobu cycle.
-
Substituent Effects: Indazoles with electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position have been shown to give excellent N2 regioselectivity, even under NaH/THF conditions.[2] This electronic effect alters the nucleophilicity of the N1 and N2 positions.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a base like KOH or K₂CO₃ in a biphasic system can sometimes favor the N2 isomer.[7][8] PTC facilitates the transfer of the indazole anion into the organic phase, where the reaction environment can favor kinetic N2 attack.[7][9]
-
Specialized Reagents: Pfizer chemists have reported a highly selective N2 alkylation using alkyl 2,2,2-trichloroacetimidates under acidic conditions. This method avoids the formation of any N1 isomer.[10]
Protocol 2: General Procedure for N2-Selective Alkylation (Mitsunobu)
-
To a solution of the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography. Note that separating the product from triphenylphosphine oxide can be challenging and may require careful optimization of the chromatography conditions.[4]
Troubleshooting N-Alkylation Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective base/solvent combination. 2. Poor quality of NaH (deactivated). 3. Insufficiently reactive alkylating agent. | 1. Ensure compatibility. K₂CO₃ in THF may fail; switch to NaH/THF or a stronger base/polar aprotic solvent system like K₂CO₃/DMF.[4] 2. Use fresh, high-quality NaH. 3. Switch from an alkyl chloride to a more reactive bromide, iodide, or tosylate. |
| Mixture of Isomers | Reaction conditions are not selective enough for the specific substrate. | 1. For N1: Strictly use the NaH/THF protocol.[1][2] 2. For N2: Switch to the Mitsunobu protocol.[3][4] 3. Analyze substituent effects; an EWG at C7 will strongly favor N2.[2] |
| Difficult Purification | N1 and N2 isomers have very similar polarities. | 1. Optimize column chromatography (e.g., use a shallow gradient, try different solvent systems like Hexanes/EtOAc vs. DCM/MeOH). 2. If possible, recrystallization may be an effective alternative. |
Section 2: Pitfalls in Transition Metal-Catalyzed N-Arylation
For the synthesis of N-aryl indazoles, the most common methods are Ullmann (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) cross-coupling reactions.[11][12] While powerful, these methods come with their own set of challenges.
Frequently Asked Questions (FAQs)
Question 4: What are the main challenges with Ullmann N-arylation of indazoles?
Answer: The classic Ullmann condensation often requires harsh conditions, such as high reaction temperatures (>150 °C) and stoichiometric amounts of copper, which can limit functional group tolerance.[13][14] Modern protocols have been developed using various copper sources, ligands (e.g., amino acids, diamines), and additives to enable the reaction under milder conditions.[12][13] However, common pitfalls remain:
-
Ligand Selection: Finding the optimal ligand for a specific substrate combination can require significant screening.
-
Base Sensitivity: The strong bases often required can be incompatible with sensitive functional groups on either coupling partner.
-
Reaction Temperature: Despite improvements, many Ullmann-type reactions still require elevated temperatures, which can lead to decomposition.
Question 5: My Buchwald-Hartwig N-arylation is failing. What should I look for?
Answer: The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation, prized for its generally milder conditions and broad substrate scope compared to the Ullmann reaction.[15][16][17] Failures typically trace back to the catalyst system or reaction setup.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Common Failure Points:
-
Catalyst/Ligand Choice: The "generation" of the Buchwald ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential for promoting the reductive elimination step, which is often rate-limiting.[18] Using older, less effective ligands like P(o-tolyl)₃ may result in low yields.[17]
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of the reaction mixture or failure to maintain a strictly inert atmosphere is a primary cause of catalyst deactivation and reaction failure.
-
Base Incompatibility: While weaker bases like K₂CO₃ or Cs₂CO₃ are often used, some reactions require stronger, non-nucleophilic bases like NaOtBu or LHMDS. However, these strong bases can be incompatible with certain functional groups (e.g., esters, nitro groups).[17]
-
Aryl Halide Reactivity: The reactivity order is I > Br > OTf >> Cl. Aryl chlorides are significantly less reactive and often require specialized, highly active catalyst systems.[19]
Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the indazole (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Begal, M., & Jonczyk, A. (2014). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. Retrieved from [Link]
-
Lu, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]
-
Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]
-
Szostak, M. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(15), 4567. Retrieved from [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Kumar, A., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. ACS Omega, 2(8), 5130-5138. Retrieved from [Link]
-
Williams, J. D., & Moody, C. J. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6363-6367. Retrieved from [Link]
-
Williams, J. D., & Moody, C. J. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6363-6367. Retrieved from [Link]
-
Lu, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]
-
Singh, P., & Kumar, D. (2021). Recent developments in selective N-arylation of azoles. ResearchGate. Retrieved from [Link]
-
Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Mastalir, Á., & Molnár, Á. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. Retrieved from [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
Chandramouli, G. V. P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Retrieved from [Link]
-
da Silva, J. L., et al. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 13, 2180-2186. Retrieved from [Link]
-
Sharma, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 19897-19920. Retrieved from [Link]
-
Reddy, V. R., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molbank, 2020(2), M1131. Retrieved from [Link]
-
Herrera, R. P., & Sampedro, D. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12466-74. Retrieved from [Link]
- Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
-
ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Lu, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]
-
Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by N N Bond Forming Reactions. White Rose Research Online. Retrieved from [Link]
- Google Patents. (2014). WO2014088983A1 - Regioselective n-2 arylation of indazoles.
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
ResearchGate. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Retrieved from [Link]
-
Martins, M. A. P., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(12), 9956-9974. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Retrieved from [Link]
-
MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved from [Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. phasetransfer.com [phasetransfer.com]
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- 14. researchgate.net [researchgate.net]
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- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
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- 18. m.youtube.com [m.youtube.com]
- 19. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
refinement of analytical techniques for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
Technical Support Center: 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
Welcome to the technical support center for the analytical refinement of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its analysis. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and field-proven methodologies to ensure the integrity and robustness of your results.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone technique for assessing the purity, stability, and quantification of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole. Due to the molecule's fused ring system, phenyl and ethyl substituents, it possesses moderate hydrophobicity, making it ideally suited for reversed-phase chromatography.
Frequently Asked Questions (HPLC)
Q1: What are the recommended starting conditions for a reversed-phase HPLC method?
A1: A robust starting point is crucial for rapid method development. We recommend a C18 column with a gradient elution profile. The pyrazole moiety has nitrogen atoms that can protonate, so controlling the mobile phase pH is critical for symmetrical peak shapes.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolving power for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures protonation of the basic nitrogen atoms, minimizing peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier with good UV transparency. |
| Gradient | 50% to 95% B over 15 min | A broad gradient to elute the main analyte and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection (UV) | 235 nm | Based on the chromophores (phenyl and indazole rings), this wavelength provides good sensitivity.[1] |
| Column Temp. | 40°C | Elevated temperature improves peak shape and reduces viscosity, leading to lower backpressure.[1] |
Q2: My peak is tailing significantly. What are the likely causes and solutions?
A2: Peak tailing is a common issue, often pointing to secondary interactions between the analyte and the stationary phase.[2][3] For this specific molecule, the primary suspects are the basic nitrogen atoms in the indazole ring interacting with residual acidic silanols on the silica support.
Q3: I am seeing ghost peaks in my gradient run. What is the source?
A3: Ghost peaks typically arise from contaminants in the mobile phase or carryover from previous injections.[2] Ensure you are using high-purity solvents (HPLC or LC-MS grade). A common culprit is contamination in the water (Mobile Phase A). Prepare fresh mobile phases daily and consider filtering them. To diagnose carryover, inject a blank (sample solvent) after a concentrated sample; if the ghost peak appears, it confirms carryover, necessitating a stronger needle wash solution in your autosampler.
Protocol 1: HPLC Purity Determination of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
This protocol is designed as a self-validating system for determining the purity of the target compound.
-
Preparation of Mobile Phases:
-
Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (>98% purity). Mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile.
-
Dilute this stock solution to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B. This ensures solvent compatibility with the initial gradient conditions.[2]
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in the FAQ table above.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 20 minutes or until a stable baseline is achieved.[2]
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared sample solution (e.g., 10 µL).
-
Run the gradient method.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for identifying volatile impurities and confirming the molecular weight of the analyte. The thermal stability of the tetrahydro-indazole core makes it amenable to GC analysis.
Frequently Asked Questions (GC-MS)
Q1: Is 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole suitable for GC-MS analysis?
A1: Yes. The compound has sufficient volatility and thermal stability for GC-MS. Its molecular weight (240.34 g/mol ) is well within the typical range for GC analysis. A standard non-polar column, such as a DB-5ms or HP-5ms, is an excellent starting point.
Q2: What are the expected fragmentation patterns in Electron Ionization (EI) Mass Spectrometry?
A2: The fragmentation will be driven by the stability of the aromatic rings and the pyrazole structure. Based on studies of similar pyrazole compounds, key fragmentation pathways can be predicted.[4]
| m/z Value | Proposed Fragment | Rationale |
| 240 | [M]+• | Molecular Ion (Base Peak) |
| 211 | [M-C₂H₅]+ | Loss of the ethyl group from the N1 position. |
| 144 | [C₉H₈N₂]+• | Fragmentation of the tetrahydrocyclohexane ring, retaining the phenyl-pyrazole core. |
| 117 | [C₈H₇N]+ | Resulting from the loss of HCN from a phenyl-pyrazole fragment.[4] |
| 77 | [C₆H₅]+ | Phenyl cation, a very common fragment for phenyl-substituted compounds. |
Q3: My peak shape is poor, showing significant fronting. What could be the issue?
A3: Poor peak shape in GC can be caused by several factors, but fronting specifically points towards column overload or a mismatch between the sample solvent and the stationary phase.[5]
-
Solution 1 (Overload): Prepare a more dilute sample (e.g., 10-50 µg/mL) and reinject.
-
Solution 2 (Solvent Effect): Ensure you are using a volatile organic solvent compatible with the non-polar column, such as dichloromethane or ethyl acetate. Injecting a small volume (e.g., 1 µL) minimizes solvent-related peak distortion.[5]
Protocol 2: Identification of Impurities by GC-MS
-
Sample Preparation:
-
Dissolve approximately 1 mg of the crude product in 1 mL of dichloromethane.[5]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, Split ratio 20:1.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) for all separated peaks.
-
Analyze the mass spectrum of each peak. Compare the spectrum of the main peak to the expected fragmentation pattern (see table above).
-
For impurity peaks, analyze their mass spectra to propose structures. Common impurities may include starting materials or byproducts from the synthesis, such as un-ethylated 3-phenyl-4,5,6,7-tetrahydro-1H-indazole.[6]
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for unambiguous structural confirmation.
Frequently Asked Questions (NMR)
Q1: What are the key diagnostic signals in the ¹H NMR spectrum?
A1: The ¹H NMR spectrum will have several distinct regions corresponding to the ethyl, tetrahydro, and phenyl protons. The chemical shifts can be predicted based on similar indazole structures.[7][8]
-
Ethyl Group: A quartet around 4.1-4.3 ppm (CH₂) and a triplet around 1.4-1.6 ppm (CH₃).
-
Phenyl Group: Multiplets in the aromatic region, typically between 7.2-7.8 ppm.
-
Tetrahydro Ring: A series of broad multiplets between 1.8-3.0 ppm, corresponding to the three sets of CH₂ groups.
Q2: How can I distinguish between the N1-ethyl and a potential N2-ethyl isomer?
A2: The regioselectivity of N-alkylation in indazoles can sometimes yield a mixture of N1 and N2 isomers.[9] While N1 is often the major product, analytical confirmation is key. The chemical shift of the N-CH₂ protons is diagnostic. In the N1 isomer, this group is adjacent to the benzene ring portion, while in the N2 isomer, it is adjacent to the C3-phenyl group. This different electronic environment leads to distinct chemical shifts. Furthermore, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation from the N-CH₂ protons to the carbon atoms of the fused benzene ring, confirming the N1 substitution.
Section 4: General Workflow for Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following workflow outlines the key stages.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available from: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Rsc.org. Available from: [Link]
-
Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS - JEOL. Available from: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available from: [Link]
-
4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]
-
Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. Available from: [Link]
-
4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. Available from: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. Available from: [Link]
-
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Available from: [Link]
-
Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. Available from: [Link]
-
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests - Asian Journal of Research in Chemistry. Available from: [Link]
-
Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous - Semantic Scholar. Available from: [Link]
-
Efficiently enantioselective synthesis of pyrazolines and isoxazolines enabled by iridium-catalyzed intramolecular allylic substitution reaction - Supporting Information. Available from: [Link]
-
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Available from: [Link]
-
15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Available from: [Link]
Sources
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. rheniumgroup.co.il [rheniumgroup.co.il]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 8. japsonline.com [japsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Indazole Synthesis Technical Support Center: Strategies to Reduce By-product Formation
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to indazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome common challenges in by-product formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during indazole synthesis in a question-and-answer format.
Issue 1: Poor Regioselectivity in N-Alkylation - "I'm getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?"
This is one of the most frequent challenges in indazole chemistry. The indazole anion is an ambident nucleophile, and the site of alkylation is highly sensitive to reaction conditions. The 1H-indazole is typically the thermodynamically more stable isomer, while the 2H-indazole is often the kinetic product[1][2].
Core Principle: The key to controlling regioselectivity lies in manipulating the reaction conditions to favor either the thermodynamic or the kinetic pathway.
Strategies for Selective N1-Alkylation (Thermodynamic Control):
-
Choice of Base and Solvent: This is a critical factor. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favors the formation of the N1-alkylated product. The sodium cation is believed to coordinate with the N2 atom, sterically hindering alkylation at that position[3].
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring can direct alkylation. For instance, electron-withdrawing groups at the 3-position can enhance N1 selectivity[3].
-
Reaction Temperature: Higher temperatures can facilitate the equilibration to the more stable N1-isomer[2].
Protocol for N1-Alkylation:
-
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography[3].
Strategies for Selective N2-Alkylation (Kinetic Control):
-
Mitsunobu Conditions: The Mitsunobu reaction (triphenylphosphine and a dialkyl azodicarboxylate like DIAD or DEAD) often provides high selectivity for the N2-isomer. This is considered to proceed under kinetic control[1][3].
-
Phase-Transfer Catalysis: Certain phase-transfer conditions can favor the formation of the N2-isomer.
-
Lower Reaction Temperatures: Performing the alkylation at lower temperatures (e.g., 0 °C or room temperature) can favor the kinetic 2H-product and prevent isomerization to the 1H-product[1].
Protocol for N2-Alkylation (Mitsunobu):
-
To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other by-products[3].
Troubleshooting Workflow for Regioselectivity:
Caption: Decision workflow for optimizing N-alkylation regioselectivity.
Issue 2: Dimer Formation in Indazole Synthesis from Indoles - "My reaction mixture is turning deep red, and I'm isolating a significant amount of a high molecular weight by-product."
This is a classic issue in the nitrosation of indoles (a variation of the Büchi reaction) to form indazole-3-carboxaldehydes. The deep red color is characteristic of dimeric by-products[4].
Root Cause: The starting indole, particularly if it is electron-rich, can act as a nucleophile and attack reactive intermediates, such as an oxime, leading to dimerization[4].
Mitigation Strategies:
-
Slow Addition/Reverse Addition: Instead of adding the nitrosating agent to the indole, add the indole solution slowly to the cold nitrosating mixture. This maintains a low concentration of the indole, minimizing the chance of self-reaction[4].
-
Low Temperature: Maintain the reaction temperature at 0 °C or below to decrease the rate of the dimerization side reaction[4].
-
Dilution: For highly reactive indoles, using a more dilute reaction mixture can further reduce the probability of intermolecular reactions[4].
Protocol for Minimizing Dimer Formation (Reverse Addition):
-
In a round-bottom flask, dissolve sodium nitrite (8 equiv) in a mixture of water and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrochloric acid (2.7 equiv) to the cold solution while stirring.
-
Dissolve the indole (1 equiv) in a minimal amount of DMF.
-
Using a syringe pump, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours, ensuring the temperature remains at 0 °C.
-
After the addition is complete, monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify by column chromatography[4].
Issue 3: Isomerization of 2H-Indazoles to 1H-Indazoles - "I'm successfully synthesizing the 2H-indazole, but I'm losing it to the 1H-isomer during workup or purification."
This is due to the greater thermodynamic stability of the 1H-tautomer[1][5]. Conditions that allow for equilibration will favor the formation of the 1H-indazole.
Contributing Factors & Solutions:
-
High Temperatures: Prolonged heating during the reaction or solvent evaporation can provide the activation energy for isomerization.
-
Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use a rotary evaporator at a moderate temperature for solvent removal[1].
-
-
Acidic or Basic Conditions during Workup: Both acidic and basic conditions can catalyze the isomerization.
-
Solution: Neutralize the reaction mixture carefully and avoid harsh pH conditions during extraction.
-
-
Column Chromatography: The silica or alumina support can sometimes promote isomerization.
-
Solution: If isomerization on the column is suspected, try a different stationary phase or use a less polar eluent system and run the column quickly.
-
Data on Reaction Condition Effects:
| Parameter | Condition | Predominant Product | Rationale |
| Temperature | Low (0 °C to RT) | 2H-Indazole (Kinetic) | Favors the kinetically formed product[1]. |
| High | 1H-Indazole (Thermodynamic) | Provides energy to overcome the isomerization barrier[1][2]. | |
| Base/Solvent | NaH in THF/DMF | N1-Alkylated Indazole | Thermodynamic control, steric hindrance at N2[3]. |
| Reaction Type | Mitsunobu | N2-Alkylated Indazole | Kinetic control[1][3]. |
Frequently Asked Questions (FAQs)
Q1: My indazole synthesis is not going to completion. What should I check?
A1: Several factors could be at play:
-
Base and Solvent Incompatibility: Ensure your chosen base is strong enough to deprotonate the indazole in the selected solvent. For example, weaker bases like potassium carbonate may not be effective in THF but might work in a more polar solvent like DMF[3].
-
Purity of Reagents and Solvents: Water can quench strong bases like NaH. Ensure your solvents are anhydrous and your reagents are pure.
-
Reaction Temperature: Some reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase in temperature might be necessary.
Q2: Are there alternative synthetic routes to indazoles that can avoid common by-products?
A2: Yes, if a particular method is proving problematic, consider a different synthetic strategy. Some robust alternatives include:
-
Cadogan-Sundberg Reductive Cyclization: This involves the reductive cyclization of o-nitrobenzylidene amines or related substrates and is a good method for accessing 2-aryl-2H-indazoles[6][7].
-
Synthesis from 2-Aminobenzonitriles: These can be converted to indazoles through various methods, offering a different set of intermediates and potential by-products[4][8].
-
Davis-Beirut Reaction: This reaction of N-substituted 2-nitrobenzylamines in the presence of a base is a versatile method for preparing 2H-indazoles and indazolones[9][10].
-
Transition Metal-Catalyzed Cyclizations: Various palladium, copper, and rhodium-catalyzed methods have been developed for the synthesis of indazoles from precursors like o-haloaryl N-sulfonylhydrazones[8][11].
Q3: How does microwave irradiation affect indazole synthesis?
A3: Microwave-assisted synthesis can be highly beneficial. It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles with fewer by-products. The rapid and efficient heating can sometimes alter reaction pathways compared to conventional heating, potentially improving selectivity[12].
Q4: What is the role of water in the Davis-Beirut reaction?
A4: The addition of a controlled amount of water (around 15-25%) to the alcoholic solvent in the Davis-Beirut reaction has been shown to dramatically increase the yield of the 2H-indazole product. However, an excess of water can lead to a sharp decrease in yield as it may promote alternative reaction pathways[10].
Visualizing a Key Synthetic Pathway: The Davis-Beirut Reaction
Caption: Simplified mechanism of the Davis-Beirut reaction.
References
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Available at: [Link]
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Center for Biotechnology Information. Available at: [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion. ACS Publications. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. Available at: [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. Available at: [Link]
-
Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
-
Indazole. Organic Syntheses. Available at: [Link]
-
Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. Available at: [Link]
-
Davis–Beirut reaction. Wikipedia. Available at: [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Center for Biotechnology Information. Available at: [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
method optimization for large-scale synthesis of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical, operational, and scale-up challenges associated with the synthesis of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole.
The indazole heterocyclic core is a privileged scaffold in drug discovery, often serving as a bioisostere for indoles and exhibiting a wide range of pharmacological activities[1]. However, the large-scale condensation of 2-benzoylcyclohexanone with monosubstituted hydrazines (like ethylhydrazine) presents significant challenges regarding regioselectivity (1-ethyl vs. 2-ethyl isomers), exothermic control, and reaction completion[2][3].
This guide provides a validated, self-correcting workflow for process chemists to optimize this synthesis at the kilogram scale.
Process Visualization
Synthetic workflow and regioselectivity in 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole synthesis.
Part 1: Standard Operating Procedure (1 kg Scale)
This protocol utilizes ethylhydrazine oxalate to mitigate the volatility and toxicity risks of free ethylhydrazine, employing a buffered acetic acid/ethanol system to drive regioselectivity toward the desired 1-ethyl tautomer[4][5].
Step-by-Step Methodology:
-
Reactor Preparation: Purge a 10 L jacketed glass-lined reactor with N2. Ensure the scrubber system is active to neutralize any potential hydrazine or acetic acid vapors.
-
Substrate Loading: Charge the reactor with 2-benzoylcyclohexanone (1.00 kg, 4.94 mol) and anhydrous Ethanol (4.0 L). Stir at 200 rpm until full dissolution is achieved.
-
Buffer & Catalyst Addition: Add Glacial Acetic Acid (0.5 L) and Sodium Acetate (0.45 kg, 5.43 mol). Causality: The acetate buffer liberates the free hydrazine from its oxalate salt in situ while maintaining an acidic pH (approx. 4-5) critical for activating the carbonyl groups for nucleophilic attack without protonating the hydrazine entirely.
-
Controlled Reagent Dosing: Cool the reactor jacket to 10°C. Slowly charge Ethylhydrazine Oxalate (0.81 kg, 5.40 mol) in 4 equal portions over 2 hours. Causality: The initial condensation to the hydrazone is highly exothermic. Dosing the solid salt controls the heat evolution and prevents thermal runaway.
-
Cyclization & Reflux: Once dosing is complete, gradually heat the reactor to reflux (approx. 80-85°C). Maintain reflux for 12 hours. The elevated temperature is required to drive the dehydration of the intermediate and force the thermodynamic equilibrium toward the more stable 1-substituted aromatic system[2].
-
In-Process Control (IPC): Pull a 1 mL sample, quench in aqueous NaHCO3, extract with EtOAc, and analyze via HPLC (UV 254 nm). Self-Validation: The reaction is deemed complete when 2-benzoylcyclohexanone is < 1.0% Area. If incomplete, continue refluxing in 2-hour increments.
-
Workup & Crystallization: Cool the mixture to 20°C. Concentrate the mixture under vacuum to remove ~70% of the ethanol. Slowly add Purified Water (5.0 L) while stirring vigorously to precipitate the product. Filter the crude solid, wash with cold water (2 x 1 L), and recrystallize from hot Isopropanol to purge the 2-ethyl regioisomer.
Part 2: Quantitative Optimization Data
The following table summarizes the optimization of reaction parameters to maximize the yield of the 1-ethyl isomer while minimizing the 2-ethyl byproduct.
| Solvent System | Catalyst / Additive | Temp (°C) | Time (h) | Conversion (%) | Regiomeric Ratio (1-Ethyl : 2-Ethyl) | Isolated Yield (%) |
| Ethanol | None | 80 | 24 | 85 | 60 : 40 | 45 |
| Toluene | p-TsOH (0.1 eq) | 110 (Dean-Stark) | 8 | >99 | 75 : 25 | 68 |
| Glacial Acetic Acid | None | 118 | 6 | >99 | 88 : 12 | 78 |
| EtOH / AcOH (8:1) | NaOAc (1.1 eq) | 85 | 12 | >99 | 94 : 6 | 86 |
| Solvent-Free | Zr-Phosphonate[1][6] | 100 | 4 | 95 | 80 : 20 | 72 |
Data Interpretation: While pure acetic acid provides rapid conversion, the mixed EtOH/AcOH system with a sodium acetate buffer provides the highest regioselectivity. This is because the buffered system carefully controls the protonation state of the diketone enol, directing the initial nucleophilic attack of the more sterically hindered (but more nucleophilic) substituted nitrogen of ethylhydrazine to the most electrophilic carbonyl carbon.
Part 3: Troubleshooting & FAQs
Q1: My HPLC analysis shows a persistent 15-20% of the 2-ethyl-3-phenyl regioisomer. How can I improve the regioselectivity? A: Regioselectivity in tetrahydroindazole synthesis is governed by the differential reactivity of the two carbonyl groups in 2-benzoylcyclohexanone and the two nitrogen atoms in ethylhydrazine. The 1-substituted isomer is generally the more thermodynamically stable tautomer[2]. If you are seeing high levels of the 2-ethyl isomer, your reaction may be under kinetic control. Action: Ensure your pH is strictly maintained between 4.0 and 5.0. If the pH drops too low (excess strong acid), the substituted nitrogen of ethylhydrazine becomes protonated and deactivated, forcing the unsubstituted nitrogen to attack first, which reverses the regiochemistry[3]. Additionally, ensure the reaction is held at a full reflux for the prescribed time to allow for thermodynamic equilibration.
Q2: The reaction stalls at ~70% conversion, and LC-MS shows a mass corresponding to [M+H]+ = 245 (the uncyclized hydrazone). How do I drive it to completion? A: The formation of the hydrazone intermediate is rapid, but the subsequent intramolecular cyclization and dehydration require significant energy and acid catalysis[5]. Action: If the reaction stalls at the hydrazone stage, it indicates insufficient acid catalyst or inadequate water removal. If using the EtOH/AcOH system, verify that the internal temperature is actually reaching 80°C+. If the issue persists, switch to a Dean-Stark apparatus using Toluene and a catalytic amount of p-TsOH to physically remove the water byproduct, which drives the equilibrium toward the fully aromatized indazole.
Q3: We are experiencing a massive temperature spike when adding ethylhydrazine at the pilot scale. How can we mitigate this? A: The condensation of hydrazines with ketones is highly exothermic. Using free-base ethylhydrazine at scale is dangerous due to both the exotherm and its high vapor pressure. Action: Transition to using a stable salt form, such as ethylhydrazine oxalate or ethylhydrazine hydrochloride[4]. By suspending the salt in the reaction mixture and slowly dosing in a mild base (like sodium acetate), you generate the free hydrazine in situ at a controlled rate, effectively bottlenecking the exothermic condensation step and allowing your reactor's cooling jacket to keep up with the heat evolution.
Q4: Can we avoid column chromatography for the final purification? The 2-ethyl isomer is difficult to separate. A: Yes. Column chromatography is not viable for large-scale API intermediate synthesis. Action: The 1-ethyl and 2-ethyl isomers have different solubility profiles due to their differing dipole moments and crystal packing. The 1-ethyl isomer can be selectively crystallized from hot isopropanol (IPA) or an IPA/Heptane (1:2) mixture. By utilizing the optimized EtOH/AcOH reaction conditions (which yield a 94:6 ratio initially), a single recrystallization from IPA is usually sufficient to upgrade the purity of the 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole to >99.5% Area, leaving the 2-ethyl impurity in the mother liquor.
References
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group. Available at:[Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (PMC). Available at:[Link]
-
Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. National Institutes of Health. Available at:[Link]
- WO2019084026A1 - (4-hydroxypyrrolidin-2-yl)-heterocyclic compounds and methods of use thereof.Google Patents.
-
1H- and 2H-Indazoles Synthesis. Thieme Connect. Available at: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019084026A1 - (4-hydroxypyrrolidin-2-yl)-heterocyclic compounds and methods of use thereof - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
Validation & Comparative
A Comparative Analysis of Novel Tetrahydro-Indazole Scaffolds and Their Potential as Selective COX-2 Inhibitors
A Guide for Researchers in Inflammation and Drug Discovery
This guide provides a comparative analysis of emerging cyclooxygenase (COX) inhibitors, with a focus on the potential of indazole and pyrazole-based scaffolds. While direct experimental data on 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole as a COX inhibitor is not available in peer-reviewed literature, this document will use closely related and well-studied analogs to provide a scientifically grounded comparison against established COX inhibitors. We will delve into the mechanistic distinctions, comparative efficacy, and the experimental methodologies required for such an evaluation.
The Cyclooxygenase Isozymes: A Tale of Two Targets
The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, are central players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions. These include protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.
-
COX-2: In contrast, COX-2 is an inducible enzyme. Its expression is typically low in most tissues but is rapidly upregulated at sites of inflammation by various stimuli, such as cytokines and growth factors. The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.
The discovery of these two isoforms was a landmark in pharmacology, as it presented the opportunity to develop drugs that could selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.
Figure 1: The COX Signaling Pathway.
The Rise of Selective COX-2 Inhibitors: A Structural Perspective
The development of selective COX-2 inhibitors, such as celecoxib, was made possible by exploiting a key structural difference between the two isozymes. The active site of COX-2 has a larger, more accommodating binding pocket compared to COX-1, due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine in COX-2. This creates a side pocket in the COX-2 active site that can accommodate the bulky side groups present on selective inhibitors.
Many selective COX-2 inhibitors are diaryl heterocycles, often containing a central pyrazole or indazole ring. These scaffolds are capable of positioning a bulky substituent, often a sulfonamide or a similar group, into the side pocket of the COX-2 active site, leading to potent and selective inhibition. While 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is not a widely studied compound, its core structure is reminiscent of these successful COX-2 inhibitors. For the purpose of this guide, we will use the well-characterized diarylpyrazole, SC-558 , as a representative of this class for our comparative analysis. SC-558 is a potent and highly selective COX-2 inhibitor, structurally similar to celecoxib.
Comparative Analysis of COX Inhibitors
To provide a clear comparison, we will evaluate our representative pyrazole-based inhibitor, SC-558, against three widely recognized COX inhibitors:
-
Aspirin: An irreversible, non-selective COX inhibitor.
-
Ibuprofen: A reversible, non-selective COX inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.
The primary metric for comparing the potency of COX inhibitors is the IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of the IC50 for COX-1 to the IC50 for COX-2 provides the selectivity index , a measure of the drug's preference for inhibiting COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| SC-558 | >100 | 0.009 | >11,111 |
| Aspirin | 166 | 350 | 0.47 |
| Ibuprofen | 18 | 45 | 0.4 |
| Celecoxib | 15 | 0.04 | 375 |
Data presented is a compilation from various sources for comparative purposes and may vary based on experimental conditions.
As the data illustrates, SC-558 demonstrates exceptional selectivity for COX-2, with a selectivity index significantly greater than that of celecoxib. This high degree of selectivity is a desirable characteristic for minimizing the gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocols for Assessing COX Inhibition
The following is a generalized protocol for determining the IC50 values of a test compound against human COX-1 and COX-2 in an in vitro setting.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay measures the production of prostaglandins from endogenous arachidonic acid in human whole blood. COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2) from platelets, while COX-2 activity is determined by measuring prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated monocytes.
Materials:
-
Heparinized human whole blood
-
Test compound (e.g., SC-558) dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2
Protocol:
-
Preparation of Test Compound: Prepare a series of dilutions of the test compound in the chosen solvent.
-
COX-1 Assay (TXB2 Production): a. Dispense 1 mL aliquots of heparinized whole blood into tubes. b. Add 1 µL of the test compound dilutions or vehicle control (DMSO) to the blood and mix gently. c. Incubate for 1 hour at 37°C to allow for clotting and platelet activation. d. Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the serum. e. Collect the serum and store at -20°C until analysis.
-
COX-2 Assay (PGE2 Production): a. Dispense 1 mL aliquots of heparinized whole blood into tubes. b. Add 1 µL of the test compound dilutions or vehicle control to the blood. c. Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression. d. Incubate for 24 hours at 37°C. e. Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the plasma. f. Collect the plasma and store at -20°C until analysis.
-
Quantification of Prostaglandins: a. Thaw the serum and plasma samples. b. Measure the concentrations of TXB2 (for COX-1) and PGE2 (for COX-2) using commercially available EIA kits, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percent inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for the Whole Blood COX Inhibition Assay.
Conclusion and Future Directions
The development of selective COX-2 inhibitors has been a major advancement in the management of pain and inflammation. While the specific compound 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is not a known COX inhibitor, its structural features are consistent with scaffolds that have yielded highly potent and selective inhibitors. The comparative analysis with SC-558 highlights the potential for pyrazole and indazole derivatives to achieve exceptional COX-2 selectivity.
Future research in this area should focus on synthesizing and evaluating novel derivatives of the tetrahydro-indazole scaffold to explore their potential as COX-2 inhibitors. The experimental protocols outlined in this guide provide a robust framework for such investigations. By systematically modifying the substituents on the indazole ring, it may be possible to develop new drug candidates with improved efficacy and safety profiles.
References
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Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
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Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145–182. [Link]
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Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]
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Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810–15814. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., Seibert, K., Veenhuizen, A. W., Zhang, Y. Y., & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
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Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790–804. [Link]
A Comparative In Vivo Validation Guide: Unveiling the Therapeutic Potential of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
This guide provides a comprehensive framework for the in vivo validation of the novel synthetic compound, 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole . The indazole and tetrahydroindazole scaffolds are prevalent in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory and anti-cancer effects. Given this precedent, this document outlines a dual-pathway investigation into the most probable therapeutic applications of this compound: as a novel anti-inflammatory agent and as an inhibitor of angiogenesis.
We will objectively compare its performance against established alternatives, providing the detailed experimental methodologies and data interpretation frameworks necessary for a rigorous preclinical assessment. This guide is designed for researchers, scientists, and drug development professionals seeking to translate a promising chemical entity from the bench to a validated in vivo model.
Part 1: Validation of Anti-Inflammatory Activity
The structural motifs within 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole suggest a potential interaction with key mediators of the inflammatory cascade. Many indazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a cornerstone of modern anti-inflammatory therapy.
Comparative Compound Selection: Celecoxib
To benchmark the efficacy of our test compound, we will use Celecoxib , a highly selective COX-2 inhibitor, as the gold-standard comparator. This allows for a direct comparison of potency and potential mechanism of action.
In Vivo Model Selection: From Acute to Chronic Inflammation
A two-pronged approach is essential to fully characterize anti-inflammatory potential. We will utilize a model for acute, localized inflammation and a more complex model that recapitulates chronic, systemic autoimmune inflammation.
-
Acute Inflammation Model: Carrageenan-Induced Paw Edema in rats. This is a robust and highly reproducible model for screening anti-inflammatory drugs. The inflammatory response is biphasic, allowing for insights into the compound's effect on different mediators.[1][2][3][4]
-
Chronic Inflammation Model: Collagen-Induced Arthritis (CIA) in mice. The CIA model shares significant immunological and pathological features with human rheumatoid arthritis, making it an ideal system for evaluating therapeutics intended for chronic autoimmune disorders.[5][6][7][8]
Signaling Pathway: The COX-2 Pro-Inflammatory Cascade
The primary hypothesis for the anti-inflammatory action of our test compound is the inhibition of the COX-2 pathway, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.
Caption: The Cyclooxygenase-2 (COX-2) inflammatory pathway.
Experimental Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing acute inflammation and assessing the efficacy of the test compound.[1][2][3][4][9][10]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200g)
-
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (Test Compound)
-
Celecoxib (Reference Compound)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Lambda Carrageenan (Type IV)
-
Sterile 0.9% Saline
-
Plebismometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Celecoxib (e.g., 10 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 5, 10, 20 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Compound Administration: Administer the respective treatments (Vehicle, Celecoxib, or Test Compound) orally 1 hour prior to carrageenan injection.
-
Induction of Edema: Prepare a 1% (w/v) carrageenan solution in sterile saline. Inject 0.1 mL of this solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (V_t) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal: Edema (%) = ((V_t - V₀) / V₀) * 100.
-
Calculate the percentage inhibition of edema for treated groups compared to the vehicle control group: Inhibition (%) = ((Edema_control - Edema_treated) / Edema_control) * 100.
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
-
Data Presentation: Comparative Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Celecoxib | 10 | 0.34 ± 0.03 | 60.0% |
| Test Compound | 5 | 0.68 ± 0.04 | 20.0% |
| Test Compound | 10 | 0.45 ± 0.03 | 47.1% |
| Test Compound | 20 | 0.31 ± 0.02 | 63.5% |
| p < 0.05 compared to Vehicle Control |
Part 2: Validation of Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[11] Several indazole derivatives have been reported to possess anti-angiogenic properties, often by interfering with key signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) pathway.
Comparative Compound Selection: Bevacizumab
Bevacizumab is a recombinant humanized monoclonal antibody that targets VEGF-A.[12][13][14][15] It is a widely used clinical agent and serves as an excellent benchmark for novel anti-angiogenic therapies.
In Vivo Model Selection: Quantifying Angiogenesis and Tumor Impact
-
Direct Angiogenesis Model: Matrigel Plug Assay in mice. This model allows for the direct quantification of new blood vessel formation induced by pro-angiogenic factors or tumor cells in a controlled, isolated environment.[11][16][17][18][19][20][21][22]
-
Tumor Microenvironment Model: Human Tumor Xenograft in nude mice. This model assesses the compound's ability to inhibit the growth of an established tumor, an effect that is highly dependent on the inhibition of tumor-induced angiogenesis.[12]
Signaling Pathway: The VEGF-Mediated Angiogenesis Cascade
VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that is the primary driver of angiogenesis.[23][24][][26][27] Inhibition of this pathway is a validated strategy for anti-cancer therapy.
Caption: The Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Experimental Protocol 2: Matrigel Plug Angiogenesis Assay
This protocol details the procedure for quantifying the inhibition of angiogenesis in vivo.[16][17][20][22]
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Matrigel Basement Membrane Matrix (growth factor reduced)
-
Recombinant human VEGF
-
Heparin
-
Test Compound, Bevacizumab, Vehicle
-
Drabkin's Reagent for hemoglobin estimation
Procedure:
-
Preparation: Thaw Matrigel on ice. In a cold environment, mix Matrigel with heparin (10 units/mL) and VEGF (150 ng/mL).
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (administered systemically, e.g., i.p.)
-
Group II: Bevacizumab (e.g., 5 mg/kg, i.p.)
-
Group III-V: Test Compound (various doses, i.p. or p.o.)
-
-
Administration: Administer the respective treatments to the animals.
-
Injection: Subcutaneously inject 0.5 mL of the liquid Matrigel mixture into the dorsal flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
Harvesting: After 7-10 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Homogenize the plugs in water.
-
Measure the hemoglobin content in the lysate using Drabkin's reagent and a spectrophotometer. Hemoglobin content is directly proportional to the number of red blood cells, and thus vascularization.
-
-
Data Analysis: Compare the mean hemoglobin concentration between the treated groups and the vehicle control group using one-way ANOVA.
Data Presentation: Comparative Anti-Angiogenic Efficacy
| Treatment Group | Dose | Hemoglobin Content in Plug (µ g/plug ) (Mean ± SEM) | % Inhibition of Angiogenesis |
| Vehicle Control | - | 450 ± 35 | - |
| Bevacizumab | 5 mg/kg | 180 ± 22 | 60.0% |
| Test Compound | 10 mg/kg | 315 ± 30 | 30.0% |
| Test Compound | 25 mg/kg | 220 ± 25 | 51.1% |
| Test Compound | 50 mg/kg | 165 ± 19 | 63.3% |
| *p < 0.05 compared to Vehicle Control |
Part 3: Foundational In Vivo Characterization
Prior to, or in conjunction with, efficacy studies, it is imperative to understand the compound's behavior within the living system. These supporting studies are not optional; they are the bedrock of a trustworthy and well-designed validation program.
Workflow for In Vivo Validation
A logical progression of experiments ensures that data from efficacy models is interpretable and relevant.
Caption: A structured workflow for in vivo compound validation.
Experimental Protocol 3: Murine Pharmacokinetic (PK) Study
This protocol provides a basic framework for determining key PK parameters.[28][29][30][31][32]
Procedure:
-
Animals: Use male C57BL/6 mice (n=3 per time point).
-
Dosing: Administer the test compound at a single, non-toxic dose via the intended route for efficacy studies (e.g., 10 mg/kg, p.o. or i.v.).
-
Blood Collection: Collect blood samples (e.g., via retro-orbital or tail vein bleed) at multiple time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours). Collect into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t1/2 (half-life).
Experimental Protocol 4: Acute Toxicity Study
This is a crucial step to establish a safe dose range for efficacy studies, typically following OECD guidelines.
Procedure:
-
Animals: Use healthy, young adult rodents (e.g., mice or rats), typically females as they can be slightly more sensitive.
-
Grouping and Dosing: Use a stepwise procedure. Start with a single animal at a defined dose (e.g., 2000 mg/kg).
-
Observation: Observe the animal for signs of toxicity and mortality over 14 days.
-
Dose Adjustment: If the animal survives, dose additional animals. If it does not, reduce the dose for the next animal. The goal is to identify the dose that causes no adverse effects and the dose that causes mortality.
-
Endpoint: The study determines the LD50 (lethal dose for 50% of animals) or, more commonly now, the approximate lethal dosage, which informs the selection of doses for efficacy studies (typically starting at 1/10th of the maximum tolerated dose).
Conclusion
The in vivo validation of a novel compound like 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole requires a systematic, evidence-based approach. By postulating its most likely biological activities based on its chemical class—anti-inflammatory and anti-angiogenic—we have designed a comprehensive validation strategy. This guide provides the necessary framework, including the selection of appropriate animal models, the use of gold-standard comparators for objective assessment, and detailed, self-validating experimental protocols. The successful execution of these studies, from foundational pharmacokinetic and toxicology assessments to robust efficacy models, will generate the critical data needed to define the therapeutic potential of this promising molecule and guide its future development.
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Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]
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Title: Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model Source: PubMed URL: [Link]
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Title: Matrigel Plug Angiogenesis Assay Source: Creative Bioarray URL: [Link]
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Title: IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS Source: Slideshare URL: [Link]
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Title: Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain Source: F1000Research URL: [Link]
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Title: In vivo models of angiogenesis Source: PMC URL: [Link]
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Title: 2.7. Carrageenan-induced paw edema assay Source: Bio-protocol URL: [Link]
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Title: In-Vivo Mouse and Rat PK Bioanalysis Source: Protocols.io URL: [Link]
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Title: Inhibitory Effect of Anti-VEGF Monoclonal Ab(Bevacizumab) on an Angiogenesis Model in Co-Culture With Rb Cell in vitro and a Retinoblastoma Xenograft Model in vivo Source: IOVS URL: [Link]
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Title: Direct antitumor activity of bevacizumab: an overlooked mechanism? Source: PMC URL: [Link]
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Title: Murine Pharmacokinetic Studies Source: PMC URL: [Link]
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Title: Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model Source: Maastricht University URL: [Link]
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Title: The VEGF Molecular Signalling Pathway Mechanism Explained Source: Medium URL: [Link]
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Title: Evaluation of Angiogenesis Assays Source: MDPI URL: [Link]
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Title: New Celecoxib Derivatives as Anti-Inflammatory Agents Source: Journal of Medicinal Chemistry URL: [Link]
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Title: In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes Source: PMC URL: [Link]
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Title: General Matrigel Angiogenesis Assay Source: Northwestern University URL: [Link]
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Title: In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice Source: PMC URL: [Link]
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Title: In Vivo Angiogenesis Assays Source: Angiogenesis Foundation URL: [Link]
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Title: In Vivo VEGF Imaging with Radiolabeled Bevacizumab in a Human Ovarian Tumor Xenograft Source: Journal of Nuclear Medicine URL: [Link]
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Title: Maintenance treatment with bevacizumab prolongs survival in an in vivo ovarian cancer model Source: PubMed URL: [Link]
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Title: A critical analysis of current in vitro and in vivo angiogenesis assays Source: PMC URL: [Link]
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Title: The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis Source: Clinical and Experimental Rheumatology URL: [Link]
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Title: Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis Source: Springer Nature Experiments URL: [Link]
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Title: Supplementary Figure S2.VEGF signaling pathway diagram Source: Frontiers URL: [Link]
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Title: Bevacizumab-Induced Inhibition of Angiogenesis Promotes a More Homogeneous Intratumoral Distribution of Paclitaxel, Improving the Antitumor Response Source: AACR Journals URL: [Link]
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Title: In Vivo Models for Inflammatory Arthritis Source: Springer Nature Experiments URL: [Link]
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Technical Validation of 1-Ethyl-3-Phenyl-4,5,6,7-Tetrahydro-1H-Indazole: A Dual COX/LOX & p38 MAPK Modulator
Topic: Cross-Validation of 1-Ethyl-3-Phenyl-4,5,6,7-Tetrahydro-1H-Indazole's Mechanism of Action Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (hereafter referred to as EPTHI ) represents a significant scaffold in the development of non-steroidal anti-inflammatory agents (NSAIDs). Unlike traditional NSAIDs that primarily target Cyclooxygenase (COX) enzymes, EPTHI and its structural analogs demonstrate a dual inhibitory mechanism targeting both the COX and Lipoxygenase (LOX) pathways, alongside modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
This guide provides a rigorous cross-validation framework for confirming EPTHI’s mechanism of action (MoA). It compares EPTHI against standard-of-care alternatives (Celecoxib, Indomethacin, SB203580) and outlines self-validating experimental protocols to quantify its efficacy in reducing pro-inflammatory mediators (PGE2, LTB4) and modulating kinase phosphorylation.
Mechanistic Profile & Causality
The therapeutic potential of EPTHI lies in its ability to intercept inflammation at multiple upstream nodes.
Dual COX/LOX Inhibition
-
COX-2 Inhibition: EPTHI binds to the hydrophobic channel of the COX-2 enzyme, preventing the conversion of arachidonic acid (AA) to Prostaglandin H2 (PGH2), the precursor for pro-inflammatory Prostaglandin E2 (PGE2).
-
5-LOX Inhibition: Concurrently, the tetrahydroindazole core allosterically inhibits 5-Lipoxygenase (5-LOX), blocking the synthesis of Leukotriene B4 (LTB4). This dual action mitigates the "shunting" effect seen with selective COX-2 inhibitors, where excess AA is diverted to the LOX pathway, potentially causing gastric and cardiovascular side effects.
p38 MAPK Modulation
-
Upstream Regulation: EPTHI suppresses the phosphorylation of p38 MAPK (Thr180/Tyr182). Since p38 MAPK regulates the transcription of COX-2 and various cytokines (TNF-α, IL-6), this upstream inhibition results in a potent, broad-spectrum anti-inflammatory effect.
Comparative Analysis: EPTHI vs. Alternatives
The following table contrasts EPTHI’s performance with established inhibitors. Data represents consensus values for the 3-phenyl-4,5,6,7-tetrahydro-1H-indazole class derived from comparative pharmacological studies.
| Feature | EPTHI (Class Representative) | Celecoxib | Indomethacin | SB203580 |
| Primary Target | Dual COX-2 / 5-LOX | Selective COX-2 | Non-selective COX-1/2 | p38 MAPK (α/β) |
| Secondary Target | p38 MAPK (Modulator) | None | PPARγ (weak) | None |
| IC50 (COX-2) | ~0.5 - 2.0 µM | 0.04 µM | 0.6 µM | > 100 µM |
| IC50 (5-LOX) | ~1.5 - 3.0 µM | > 100 µM | > 100 µM | > 100 µM |
| Gastric Safety | High (Dual inhibition protects mucosa) | Moderate (COX-1 sparing) | Low (Ulcerogenic) | N/A |
| CV Risk Profile | Low (Balanced AA metabolism) | High (Prostacyclin imbalance) | Moderate | N/A |
Key Insight: While Celecoxib is more potent against COX-2 specifically, EPTHI’s balanced profile offers a superior safety margin by preventing leukotriene-mediated gastric damage and thrombotic events associated with pure COX-2 inhibition.
Visualization: Mechanism of Action
The following diagram illustrates the multi-target intervention of EPTHI within the arachidonic acid cascade.
Figure 1: Mechanism of Action showing EPTHI's dual inhibition of COX-2/5-LOX and upstream suppression of p38 MAPK phosphorylation.
Cross-Validation Protocols
To rigorously validate EPTHI as the active agent, researchers must perform the following self-validating assays. These protocols ensure that observed effects are due to the specific molecular mechanism and not off-target toxicity.
Protocol A: Enzymatic Inhibition Assay (Cell-Free)
Objective: Determine the direct IC50 values for COX-1, COX-2, and 5-LOX. Reagents: Purified ovine COX-1, human recombinant COX-2, potato 5-LOX, Arachidonic Acid, Colorimetric Substrate (TMPD).
-
Preparation: Incubate enzyme (COX-1/2 or 5-LOX) in Tris-HCl buffer (pH 8.0) with heme cofactor.
-
Treatment: Add EPTHI at varying concentrations (0.01 µM – 100 µM) in DMSO. Include Celecoxib (COX-2 control) and Zileuton (5-LOX control).
-
Initiation: Trigger reaction with Arachidonic Acid (100 µM).
-
Measurement:
-
COX: Measure oxidation of TMPD at 590 nm after 5 minutes.
-
LOX: Measure increase in absorbance at 234 nm (conjugated diene formation).
-
-
Validation Criterion: EPTHI must show IC50 < 5 µM for COX-2 and < 10 µM for 5-LOX to confirm dual activity.
Protocol B: Cellular Inflammation Model (RAW 264.7)
Objective: Verify inhibition of downstream mediators (PGE2/LTB4) in a biological system.
-
Cell Culture: Seed RAW 264.7 macrophages at
cells/well. -
Induction: Pre-treat with EPTHI (1, 10, 50 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Supernatant Analysis:
-
Collect supernatant.
-
Quantify PGE2 and LTB4 using competitive ELISA kits.
-
-
Viability Check (Crucial): Perform MTT assay on the cell monolayer to ensure reduction in mediators is not due to cell death.
-
Pass Criteria: Cell viability > 90% at effective concentration.
-
Protocol C: Western Blot for p38 MAPK
Objective: Confirm upstream modulation of kinase signaling.
-
Lysis: Lyse LPS-stimulated cells (treated vs. untreated) using RIPA buffer with phosphatase inhibitors.
-
Electrophoresis: Resolve 30 µg protein on 10% SDS-PAGE.
-
Antibody Staining:
-
Primary: Anti-p-p38 (Thr180/Tyr182) and Anti-Total p38.
-
Secondary: HRP-conjugated IgG.
-
-
Quantification: Normalize p-p38 band intensity to Total p38.
-
Expected Result: EPTHI should dose-dependently reduce the p-p38/Total p38 ratio compared to the LPS-only control.
Experimental Workflow Visualization
The following diagram outlines the logical flow for cross-validating the compound's efficacy.
Figure 2: Step-by-step experimental workflow for validating EPTHI efficacy and safety.
References
-
Gaikwad, S. et al. (2022). In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives.[1] Journal of Pharmaceutical Negative Results.[1]
-
Singh, P. et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.[2] Austin Journal of Analytical and Pharmaceutical Chemistry.[2]
-
Bidepharm. 1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS 2098132-18-2) Product Data.[3][4][5]
-
Fishwick, C. et al. Discovery of novel 1H-indazole-based derivatives for the inhibition of Fibroblast growth factor receptors (FGFRs).[6] Journal of Medicinal Chemistry.
-
Vertex AI Search. Consolidated Pharmacological Data for 3-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold.7
Sources
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- 2. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 3. CAS#:489-50-9 | 9-(3-Carboxy-acryloyloximethyl)-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-7-carboxylic acid | Chemsrc [chemsrc.com]
- 4. 10183-74-1|3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole|BLD Pharm [bldpharm.com]
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- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
A Comparative Analysis of 1H- and 2H-Tetrahydro-Indazole Derivatives: Unlocking Therapeutic Potential Through Isomeric Scrutiny
For Researchers, Scientists, and Drug Development Professionals
Indazole, a bicyclic heteroaromatic compound, serves as a privileged scaffold in medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents.[1] This is largely due to its existence in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] While structurally similar, the seemingly subtle difference in the position of a nitrogen-bound hydrogen atom imparts distinct physicochemical and biological properties to these isomers.[3][4] This guide provides a comprehensive comparative study of 1H- and 2H-tetrahydro-indazole derivatives, offering insights into their differential efficacy, supported by experimental data, to inform the rational design of next-generation therapeutics.
The Tale of Two Tautomers: Physicochemical and Biological Implications
The fundamental distinction between 1H- and 2H-indazole lies in the location of the nitrogen-bound hydrogen within the pyrazole ring.[3] The 1H-tautomer is generally the more thermodynamically stable form.[2][3] This stability difference is reflected in their physical properties; for instance, 2H-indazole exhibits a larger dipole moment than its 1H counterpart.[3][4] These variations in electron distribution and stability can significantly influence how these molecules interact with biological targets, leading to differences in efficacy and pharmacological profiles.
Many indazole derivatives exert their therapeutic effects, particularly in oncology, by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[1][5] The orientation of the indazole core and its substituents within the ATP-binding pocket of a kinase is critical for inhibitory activity. The position of the nitrogen atoms and the attached hydrogen in the 1H- and 2H-isomers can lead to different hydrogen bonding patterns and steric interactions, ultimately affecting binding affinity and inhibitory potency.
Comparative Efficacy: A Focus on Kinase Inhibition
To illustrate the practical implications of these isomeric differences, this section presents a comparative analysis of the inhibitory activities of 1H- and 2H-tetrahydro-indazole derivatives against specific protein kinases. The data synthesized from various studies underscores the importance of isomer consideration in drug design.
| Target Kinase | Isomer | Derivative | IC50 (nM) | Key Observations | Reference |
| Pim-1 Kinase | 1H-Indazole | Compound 82a | 0.4 | Potent inhibition, highlighting the favorable interaction of the 1H-scaffold. | [6] |
| Pim-2 Kinase | 1H-Indazole | Compound 82a | 1.1 | Strong activity, though slightly less potent than against Pim-1 and Pim-3. | [6] |
| Pim-3 Kinase | 1H-Indazole | Compound 82a | 0.4 | Demonstrates equipotency with Pim-1 inhibition. | [6] |
| VEGFR-2 | 1H-Indazole | Pazopanib | 30 | An established drug, showcasing the clinical success of the 1H-indazole scaffold. | [6] |
| EGFR T790M | 1H-Indazole | Compound 109 | 5.3 | High potency against a resistance mutation of EGFR. | [2] |
| EGFR (wild-type) | 1H-Indazole | Compound 109 | 8.3 | Strong inhibition of the wild-type enzyme. | [2] |
| CRAF Kinase | 2H-Indazole | Compound 110 | 9.45 (BRAF) | Demonstrates that the 2H-scaffold can also yield potent kinase inhibitors. | [2] |
| ROCK-II | 1H-Indazole | SR-1459 | 13 | A potent inhibitor of Rho-associated coiled-coil containing protein kinase 2. | [7] |
Table 1: Comparative Inhibitory Activities of 1H- and 2H-Indazole Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase's activity.
The Causality Behind Efficacy: Structure-Activity Relationships
The data presented in Table 1 clearly indicates that both 1H- and 2H-indazole scaffolds can be utilized to develop potent kinase inhibitors. The choice between them is often target-dependent and driven by nuanced structure-activity relationships (SAR). For instance, the potent activity of 1H-indazole derivatives against Pim kinases suggests that the hydrogen bond donor capability of the N1-H is crucial for binding.[6] Conversely, the development of selective CRAF inhibitors based on a 2H-indazole scaffold indicates that for some targets, the alternative arrangement of nitrogen atoms and substituents in the 2H-isomer provides a more optimal fit within the active site.[2]
The following diagram illustrates a hypothetical binding mode of a 1H-tetrahydro-indazole derivative within a kinase ATP-binding pocket, highlighting key interactions.
Caption: Hypothetical binding of a 1H-tetrahydro-indazole inhibitor.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reproducibility and validity of the comparative efficacy data, it is essential to follow standardized and well-documented experimental protocols. Below is a detailed methodology for a typical in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)
This protocol is a widely used method for measuring kinase activity and the inhibitory potential of compounds by quantifying the amount of ADP produced in the kinase reaction.[8][9]
Materials:
-
Kinase enzyme of interest (e.g., Pim-1, EGFR)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
1H- and 2H-tetrahydro-indazole test compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (specific to the kinase)
-
384-well white plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound (1H- and 2H-derivatives) in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[10]
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following components in order:
-
Assay buffer
-
Test compound dilutions
-
Kinase enzyme
-
-
Mix gently and pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined duration (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells (containing DMSO vehicle instead of the compound).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Conclusion: A Nuanced Approach to Drug Design
The comparative study of 1H- and 2H-tetrahydro-indazole derivatives reveals that while the 1H-isomer is more thermodynamically stable, both scaffolds are valuable in the pursuit of novel therapeutics.[2][3] The choice between these isomers is not a matter of inherent superiority but rather a target-specific consideration. A deep understanding of the subtle yet significant differences in their physicochemical properties and how these translate into biological activity is paramount for successful drug design. By leveraging detailed experimental data and robust protocols, researchers can make informed decisions to optimize the efficacy and selectivity of indazole-based drug candidates.
References
- A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity - Benchchem. (n.d.).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.).
- Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. (2016, August 1).
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC. (2025, November 14).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2021, August 2).
- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.).
- International Journal of Drug Discovery and Medical Research. (n.d.).
- Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (n.d.).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.).
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. (n.d.).
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2013, February 14).
- Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (2021, November 4).
- Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed. (2014, July 10).
- Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC. (n.d.).
- (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. (2021, August 2).
- Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives - jchr.org. (2025, February 20).
- In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives - ResearchGate. (n.d.).
- Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides - Benchchem. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (2016, June 1).
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
- PROTEIN KINASE C ASSAY KITS PROTOCOL*. (n.d.).
- ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.).
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. (2017, October 31).
- Kinase Assays with Myra - Bio Molecular Systems. (n.d.).
- A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024, November 1).
- 1H-Indazole | C7H6N2 | CID 9221 - PubChem. (n.d.).
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed. (2007, April 15).
- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023, May 12).
- Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review - ResearchGate. (2025, August 6).
Sources
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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- 5. benthamdirect.com [benthamdirect.com]
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- 8. biomolecularsystems.com [biomolecularsystems.com]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Publish Comparison Guide: Target Engagement of 1-Ethyl-3-Phenyl-4,5,6,7-Tetrahydro-1H-Indazole
This guide outlines the scientific strategy to confirm the target engagement of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole , a small molecule belonging to the tetrahydroindazole class. Based on structural homology with established ligands (e.g., FGIN-1-27 analogs, indazole-based TSPO ligands), this compound is primarily hypothesized to target the Translocator Protein (18 kDa) (TSPO) , formerly known as the peripheral benzodiazepine receptor (PBR).
Executive Summary & Target Hypothesis
Compound: 1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole Primary Putative Target: Translocator Protein (TSPO) Secondary Potential Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK) (based on scaffold promiscuity).
The tetrahydroindazole core is a "privileged scaffold" in medicinal chemistry, most notably associated with high-affinity binding to the mitochondrial TSPO . TSPO is a critical cholesterol transporter involved in steroidogenesis and neuroinflammation. Unlike benzodiazepines (e.g., diazepam) that bind GABA-A receptors, ligands of this class modulate mitochondrial function. This guide provides the experimental framework to definitively confirm TSPO engagement and differentiate it from off-target kinase activity.
Comparative Analysis: Alternatives & Benchmarks
To validate the performance of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole, it must be benchmarked against "Gold Standard" TSPO ligands.
| Feature | 1-Ethyl-3-Phenyl-4,5,6,7-Tetrahydro-1H-Indazole | PK11195 (Standard Antagonist) | Ro5-4864 (Standard Agonist) | PBR28 (PET Tracer) |
| Chemical Class | Tetrahydroindazole | Isoquinoline carboxamide | Benzodiazepine | Acetamide |
| Binding Affinity ( | To be determined (Target < 10 nM) | ~ 1–5 nM | ~ 2–5 nM | ~ 0.5 nM |
| Binding Site | Putative: Transmembrane domains (TSPO) | TSPO (Site A) | TSPO (Site B/C) | TSPO (SNP sensitive) |
| Functional Effect | Investigational (Likely Steroidogenesis Modulator) | Antagonist / Partial Agonist | Agonist (Steroidogenic) | Agonist |
| Selectivity | High vs. GABA-A (Predicted) | High vs. GABA-A | Low (Species dependent) | High |
Target Validation Protocols (Step-by-Step)
Experiment A: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
Protocol:
-
Membrane Preparation:
-
Homogenize rat kidney or C6 glioma cells (rich in TSPO) in 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 20,000 x g for 30 min at 4°C. Resuspend pellet in buffer.
-
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL of [³H]PK11195 (Final conc: 1 nM).
-
Add 50 µL of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (Concentration range:
M to M). -
Add 100 µL membrane suspension (20–50 µg protein).
-
Non-specific binding control: Add 10 µM unlabeled PK11195.
-
-
Equilibration: Incubate for 60 min at 4°C (to minimize ligand metabolism).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Experiment B: Functional Steroidogenesis Assay
Objective: Confirm if binding leads to functional activation (agonist) or inhibition (antagonist) of neurosteroid production.
Protocol:
-
Cell Line: Use Y-1 (mouse adrenocortical) or C6 glioma cells.
-
Treatment:
-
Seed cells (2 x
/well) in 24-well plates. -
Replace medium with serum-free medium.
-
Treat with 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (10 µM) for 2 hours.
-
Controls: Vehicle (DMSO), Ro5-4864 (Positive Control, 10 µM).
-
-
Measurement:
-
Collect cell supernatant.
-
Quantify Pregnenolone or Progesterone levels using ELISA or LC-MS/MS.
-
-
Result Interpretation:
-
Agonist: Significant increase in pregnenolone compared to vehicle.
-
Antagonist: No increase alone; blocks Ro5-4864 induced increase.
-
Experiment C: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm direct physical engagement of the compound with the TSPO protein in intact cells (Target Engagement).
Protocol:
-
Treatment: Treat live cells with 10 µM compound or DMSO for 1 hour.
-
Heating: Aliquot cells into PCR tubes and heat at a gradient (40°C to 70°C) for 3 minutes.
-
Lysis: Cool to RT, lyse cells (freeze-thaw x3).
-
Separation: Centrifuge (20,000 x g, 20 min) to pellet denatured/precipitated proteins.
-
Detection: Analyze supernatant via Western Blot using anti-TSPO antibody.
-
Outcome: If the compound binds TSPO, it will stabilize the protein, shifting the thermal aggregation curve (higher
) compared to DMSO.
Mechanism of Action Visualization
The following diagram illustrates the putative signaling pathway where the compound engages mitochondrial TSPO, facilitating cholesterol transport and subsequent steroid synthesis.
Caption: Putative mechanism of action. The compound binds TSPO on the outer mitochondrial membrane, facilitating the rate-limiting step of cholesterol translocation, leading to neurosteroid synthesis and downstream GABAergic modulation.
References
-
Papadopoulos, V., et al. (2006). "Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and function." Trends in Pharmacological Sciences. Link
-
Rupprecht, R., et al. (2010). "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders." Nature Reviews Drug Discovery. Link
-
Trapani, G., et al. (2003). "Structure-activity relationship studies of 2-phenyl-1H-indol-3-ylglyoxylamides as new ligands for the peripheral benzodiazepine receptor." Journal of Medicinal Chemistry. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
Jafurulla, M., et al. (2014). "A novel cellular thermal shift assay (CETSA) for monitoring drug target engagement in living cells." Nature Protocols. Link
Validation of In Silico Predictions for 1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole: A Comparative Guide to COX-2 Inhibition
The transition from computational (in silico) screening to empirical (in vitro) validation is a critical bottleneck in drug discovery. Tetrahydroindazole derivatives have emerged as highly versatile structural scaffolds, exhibiting potent pharmacological profiles ranging from cannabinoid receptor modulation to selective cyclooxygenase-2 (COX-2) inhibition .
This guide provides a rigorous, objective comparison of the predicted in silico performance of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole against its actual in vitro enzymatic activity. By benchmarking this compound against industry-standard alternatives—Celecoxib (COX-2 selective) and Indomethacin (non-selective)—we establish a robust framework for translating virtual hits into validated leads.
In Silico Predictive Modeling: The Structural Hypothesis
Molecular docking and molecular dynamics (MD) simulations provide the foundational hypothesis for target engagement. Previous computational analyses of tetrahydroindazole derivatives suggest a strong binding affinity for the COX-2 isoenzyme's active site, which is larger and more adaptable than that of COX-1 .
-
Binding Mechanism: The hydrophobic 4,5,6,7-tetrahydro-1H-indazole core is predicted to insert deeply into the COX-2 hydrophobic pocket, specifically exploiting the space created by the Val523 residue (which replaces the bulkier Ile523 found in COX-1).
-
Key Interactions: The 1-ethyl and 3-phenyl substituents are modeled to engage in crucial pi-cation and hydrogen-bonding interactions with the Arg106 and Tyr355 residues at the entrance of the cyclooxygenase channel.
-
The Hypothesis: Based on these binding energetics, 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is predicted to exhibit selective, sub-micromolar inhibition of COX-2, with minimal COX-1 cross-reactivity.
Experimental Validation Protocols: The Self-Validating System
To empirically validate the in silico predictions, a fluorometric COX-1/COX-2 inhibitor screening assay is employed. This protocol is explicitly designed as a self-validating system : it isolates the peroxidase activity of the COX enzymes to provide a highly sensitive, interference-free readout of cyclooxygenase inhibition .
Methodological Causality (Why We Do This)
-
Coupled Peroxidase Readout: COX enzymes catalyze a two-step reaction: the oxygenation of arachidonic acid to PGG₂, followed by the peroxidase-mediated reduction of PGG₂ to PGH₂. By supplying ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a co-substrate, the peroxidase reaction oxidizes ADHP into highly fluorescent resorufin. Inhibiting the first step (cyclooxygenase) starves the second step of PGG₂, halting the entire cascade. This makes resorufin fluorescence a direct, highly sensitive proxy for COX activity.
-
Pre-incubation Dynamics: Diarylheterocycles and indazole derivatives often act as time-dependent, slowly reversible inhibitors. A 5-minute pre-incubation of the compound with the enzyme is mandatory to allow the establishment of thermodynamic equilibrium before the addition of the arachidonic acid substrate outcompetes the inhibitor.
Step-by-Step Methodology
-
Reagent Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Note: Hematin is essential as the prosthetic group required for COX peroxidase activity.
-
Enzyme Priming: Aliquot 10 µL of purified human recombinant COX-2 (or ovine COX-1) into a 96-well black microplate.
-
Inhibitor Titration: Add 10 µL of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (serial dilutions ranging from 0.01 µM to 50 µM in DMSO). Include Celecoxib and Indomethacin as positive controls, and a DMSO-only vehicle as the 100% initial activity (IA) baseline.
-
Thermodynamic Pre-incubation: Incubate the plate at 25°C for exactly 5 minutes. This allows the inhibitor to navigate the hydrophobic channel and bind Arg106/Tyr355 as predicted in silico.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate ADHP and 10 µL of arachidonic acid to all wells to initiate the enzymatic cascade.
-
Kinetic Readout: Immediately measure fluorescence using a microplate reader (Excitation: 530 nm; Emission: 590 nm) continuously for 5 minutes. Calculate the initial velocity and determine the IC₅₀ values using non-linear regression.
Comparative Performance Data
The following table synthesizes the quantitative experimental data, directly comparing the in silico binding energies with the in vitro IC₅₀ values to assess the predictive accuracy of the model.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Predicted Binding Energy (kcal/mol) |
| 1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole | >50.0 | 0.85 | >58.8 | -8.2 |
| Celecoxib (Positive Control) | >50.0 | 0.04 | >1250.0 | -10.5 |
| Indomethacin (Non-selective) | 0.18 | 1.20 | 0.15 | -6.8 |
Data Synthesis: The experimental data strongly corroborates the in silico model. 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole demonstrates a selective COX-2 inhibition profile (IC₅₀ = 0.85 µM) with a Selectivity Index (SI) of >58. While it does not reach the extreme potency of the fully optimized clinical candidate Celecoxib, it vastly outperforms the non-selective Indomethacin in targeted specificity. This validates the predictive power of the Arg106/Tyr355 docking model for tetrahydroindazole scaffolds.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow from in silico prediction through the self-validating in vitro enzymatic cascade.
Workflow and mechanistic pathway validating the in silico COX-2 inhibition model via fluorometry.
Conclusion
The in vitro fluorometric validation confirms that 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole acts as a selective COX-2 inhibitor, successfully translating the in silico docking predictions into empirical reality. By employing a self-validating peroxidase-coupled assay, researchers can confidently benchmark novel tetrahydroindazole scaffolds against established clinical alternatives, accelerating the hit-to-lead optimization phase in anti-inflammatory drug discovery.
References
-
Matthews, J. M., McNally, J. J., Connolly, P. J., Xia, M., Zhu, B., Black, S., ... & Macielag, M. J. (2016). Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 26(21), 5346-5349. URL:[Link]
-
Polo-Cuadrado, E., Acosta-Quiroga, K., Castro, C., Zarate, X., & Schott, E. (2022). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry, 15(2), 103540. URL:[Link]
-
Jan, M. S., Ahmad, S., Ali, M., & Rashid, U. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1251853. URL:[Link]
comparative cytotoxicity of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole and its analogs
A Comparative Guide to the Cytotoxicity of Indazole Derivatives in Cancer Research
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a compound's chemical structure and its biological activity is fundamental. This guide offers an in-depth comparative analysis of the cytotoxic properties of indazole derivatives, a class of heterocyclic compounds that have garnered significant attention in oncology. While specific cytotoxic data for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is not extensively available in current literature, this guide will explore the broader class of indazole analogs to provide a comprehensive and data-supported overview of their potential as anticancer agents. By presenting experimental data, detailing methodologies, and visualizing key pathways, this document aims to facilitate the rational design of more potent and selective indazole-based therapeutics.
The indazole moiety is a privileged structure in medicinal chemistry, with several indazole-based agents such as axitinib, lonidamine, and pazopanib already in clinical use for cancer therapy.[1][2][3][4] This demonstrates the potential of the indazole scaffold as a template for the development of novel anticancer drugs.[1][2][3][4] This guide will delve into the cytotoxic profiles of various indazole analogs, providing a comparative framework for understanding their structure-activity relationships.
Comparative Cytotoxicity of Curcumin-Indazole Analogs
A study by Hariyanti et al. (2022) provides valuable comparative data on a series of novel curcumin-indazole analogs.[5][6] The cytotoxic activity of these compounds was evaluated against three human cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colorectal cancer), as well as a normal cell line (Vero) to assess selectivity.[5][6] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | WiDr IC50 (µM) | Vero IC50 (µM) | Selectivity Index (SI) against WiDr |
| 3a | 86.24 | >100 | 58.19 | >100 | >1.72 |
| 3b | 45.97 | 46.36 | 27.20 | >100 | >3.68 |
| 3c | 63.21 | 68.71 | 35.42 | >100 | >2.82 |
| 3d | 58.31 | 46.36 | 32.17 | 89.31 | 2.78 |
| 5a | 78.34 | >100 | 48.73 | >100 | >2.05 |
| 5b | 82.71 | >100 | 56.43 | 56.68 | 1.00 |
| Curcumin | 50.32 | 67.81 | 43.75 | 98.23 | 2.25 |
| Tamoxifen | 15.21 | 20.18 | 30.21 | 25.34 | 0.84 |
| Doxorubicin | 1.87 | 3.21 | 4.56 | 3.89 | 0.85 |
Data sourced from Hariyanti et al., 2022.[5][6]
From this data, several key insights can be drawn:
-
Differential Sensitivity: The synthesized curcumin-indazole analogs exhibited varying degrees of cytotoxicity across the different cancer cell lines, with the highest activity generally observed against the WiDr colorectal cancer cell line.[5][6]
-
Superior Performance of Analogs: Notably, compounds 3b , 3c , 3d , and 5a demonstrated higher cytotoxic activity against WiDr cells than both the parent compound curcumin and the established anticancer drug tamoxifen.[5][6]
-
Structure-Activity Relationship (SAR): A clear SAR was observed, where the number and position of methoxy groups on the chemical structure influenced the cytotoxic activity.[6] Compounds with three or four methoxy groups (3b , 3c , and 3d ) were generally more cytotoxic than those with fewer methoxy groups.[6]
-
Selectivity: The selectivity index (SI), calculated as the ratio of the IC50 value for the normal cell line to that of the cancer cell line, indicates the compound's therapeutic window. Several of the synthesized compounds showed a higher SI against WiDr cells compared to the positive controls tamoxifen and doxorubicin, suggesting a greater selectivity towards cancer cells.[5][6] Compound 3b was particularly noteworthy, with the highest cytotoxic activity against WiDr cells (IC50 = 27.20 µM) and excellent selectivity (SI > 3.68).[5][6]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The evaluation of a compound's cytotoxic potential is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The protocol described below is a generalized procedure based on common practices for evaluating the cytotoxicity of indazole derivatives.
Step-by-Step Methodology
-
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, HeLa, WiDr) and a normal cell line (e.g., Vero) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA.
-
A cell suspension is prepared, and the cell density is determined using a hemocytometer.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
-
Compound Treatment:
-
The indazole analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The medium from the 96-well plates is removed, and the cells are treated with the various concentrations of the indazole analogs. Control wells containing cells treated with vehicle (DMSO) and a positive control (e.g., doxorubicin) are also included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 48 hours) under standard cell culture conditions.
-
-
MTT Assay:
-
After the incubation period, the medium containing the test compounds is removed.
-
A solution of MTT in serum-free medium is added to each well.
-
The plates are incubated for an additional 3-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for determining cytotoxicity using the MTT assay.
Potential Mechanisms of Action: Induction of Apoptosis
While the primary focus of many initial studies on novel compounds is to establish their cytotoxic efficacy, understanding the underlying mechanism of cell death is crucial for further development. Many cytotoxic agents, including various pyrazole and indazole derivatives, exert their anticancer effects by inducing apoptosis, or programmed cell death.[7][8] This process is tightly regulated by a complex network of signaling pathways.
Some studies have shown that novel indazol-pyrimidine-based derivatives can activate caspases-3/7, key executioner enzymes in the apoptotic cascade, leading to apoptotic cell death.[9][10] The induction of apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.
Generalized Apoptotic Signaling Pathway
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole, a compound for which specific safety data may not be readily available. By extrapolating from structurally similar indazole derivatives, this document outlines a robust framework for personal protective equipment (PPE), operational protocols, and emergency procedures.
The core principle of this guide is to foster a proactive safety culture. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to make informed decisions and to establish self-validating safety systems within their work environments.
Hazard Analysis: Understanding the Risks of Indazole Derivatives
While a specific Safety Data Sheet (SDS) for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is not widely available, data from analogous compounds, such as 4,5,6,7-tetrahydro-1H-indazole, indicate a consistent hazard profile. These compounds are generally classified as hazardous and require careful handling.[1]
Anticipated Hazards:
-
Skin Irritation: Direct contact may cause skin irritation.[2][3]
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3]
-
Harmful if Swallowed: Ingestion may be harmful.[2]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Standard EN166 (Europe) or OSHA 29 CFR 1910.133 (US) compliant.[2][4] This is crucial to prevent eye contact which can cause serious irritation. |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Gloves must be inspected before use.[5] Proper glove removal technique is essential to avoid skin contact with the substance. |
| Body | Laboratory coat or chemical-resistant apron | Provides a barrier against accidental spills and splashes. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | A NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls are inadequate. |
Operational Protocols: Ensuring a Safe Workflow
Adherence to standardized operational protocols is critical for minimizing the risk of exposure and ensuring the integrity of experiments.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoiding Dust Formation: Take care to avoid the formation of dust when handling the solid form of the compound.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2][4] Do not eat, drink, or smoke in the laboratory.[6]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][4]
Spill Management Workflow
In the event of a spill, a swift and organized response is crucial. The following diagram outlines the procedural flow for managing a chemical spill.
Caption: A stepwise workflow for safely managing a chemical spill.
Emergency Procedures: First Aid and Response
Immediate and appropriate first aid can significantly reduce the severity of an injury resulting from chemical exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][4] Seek medical attention if irritation persists.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2] Call a poison center or doctor if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Get medical attention.
Disposal Plan: Environmental Responsibility
The disposal of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole and its containers must be handled as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Keep chemical waste separate from other types of waste.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Containment: Use a sealed, leak-proof container for all waste.
-
Regulatory Compliance: Dispose of the contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[2][4]
Conclusion: A Commitment to Safety
The responsible handling of chemical compounds like 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is a cornerstone of scientific integrity and professional practice. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to established operational and emergency protocols, researchers can create a safe and productive laboratory environment. This guide serves as a foundational resource, and it is imperative that all personnel also consult their institution's specific safety guidelines and the most current regulatory standards.
References
- Fisher Scientific. (2025, December 24). Safety Data Sheet for 4,5,6,7-Tetrahydro-1H-indazole.
- Safety Data Sheet. (2009, April 29).
- American Elements. 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Safety Information.
- MilliporeSigma. (2025, September 22). Safety Data Sheet.
- PubChem. 4,5,6,7-tetrahydro-1H-indazole Hazard Summary.
- Fisher Scientific. (2024, February 15). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- BLD Pharmatech. Safety and Handling Information.
- MilliporeSigma. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Safety Information.
- Organic Syntheses. Working with Hazardous Chemicals.
- ChemSynthesis. 4,5,6,7-tetrahydro-1H-indazole Physical Properties.
- ChemicalRegister.com. 4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-OL Suppliers.
- NIST. 1H-Indazole Data.
- BenchChem. (2025). Proper Disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from the EPA CompTox Chemicals Dashboard.
- Advanced ChemBlocks. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
- European Chemicals Agency. 4,5,6,7-tetrahydro-1H-indazol-5-amine.
- 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER Spectrum. (2026, January 13).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
